Alanine, 3-(cyanomethylsulfinyl)-, L-
Description
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Properties
IUPAC Name |
(2R)-2-amino-3-(cyanomethylsulfinyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c6-1-2-11(10)3-4(7)5(8)9/h4H,2-3,7H2,(H,8,9)/t4-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQGVUHUZNBIY-DPVSGNNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)S(=O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Alanine, 3-(cyanomethylsulfinyl)-, L-
(S-Cyanomethyl-L-cysteine Sulfoxide)
Executive Summary & Chemical Identity[1][2]
L-Alanine, 3-(cyanomethylsulfinyl)- (CAS Registry Number: Variable depending on stereoisomer, generic search relates to S-cyanomethyl-L-cysteine sulfoxide) is a synthetic structural analogue of the natural product Alliin (S-allyl-L-cysteine sulfoxide). It is primarily utilized in biochemical research as a mechanistic probe for C-S lyase enzymes (such as alliinase) and nitrilases due to the electron-withdrawing nature of the cyanomethyl group adjacent to the sulfoxide moiety.
Unlike naturally occurring sulfoxides in Allium species (garlic, onion), this compound introduces a nitrile (
Structural Specifications
| Property | Detail |
| IUPAC Name | (2R)-2-amino-3-(cyanomethylsulfinyl)propanoic acid |
| Common Synonyms | S-Cyanomethyl-L-cysteine sulfoxide; CMCSO |
| Molecular Formula | |
| Molecular Weight | 176.19 g/mol |
| Chirality (C- | L-configuration ( |
| Chirality (Sulfur) | Exists as diastereomers ( |
| Solubility | Soluble in water, DMSO; poorly soluble in non-polar organic solvents (hexane, ether). |
Chemical Synthesis & Production Protocol
The synthesis of L-Alanine, 3-(cyanomethylsulfinyl)- requires a two-step protocol: alkylation of L-cysteine followed by controlled oxidation.
Step 1: Synthesis of S-Cyanomethyl-L-cysteine (Sulfide Precursor)
Rationale: Direct alkylation of the thiol group in L-cysteine using chloroacetonitrile under basic conditions.
Protocol:
-
Dissolution: Dissolve L-Cysteine hydrochloride (10 mmol) in deoxygenated water (20 mL).
-
pH Adjustment: Adjust pH to 8.0–9.0 using 2M NaOH. Note: Maintain pH carefully; too high (>10) promotes disulfide formation; too low (<7) inhibits nucleophilic attack.
-
Alkylation: Add Chloroacetonitrile (11 mmol, 1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (n-butanol:acetic acid:water, 4:1:1) or Ellman’s reagent (disappearance of free thiol).
-
Isolation: Neutralize to pH 5.0 (isoelectric point). Precipitate with cold ethanol or purify via cation-exchange chromatography (Dowex 50W, elute with
).
Step 2: Oxidation to Sulfoxide
Rationale: The sulfide must be oxidized to the sulfoxide without over-oxidation to the sulfone (
Protocol:
-
Preparation: Dissolve S-cyanomethyl-L-cysteine (5 mmol) in water (10 mL). Cool to 4°C.
-
Oxidation: Add 30%
(5 mmol, 1.0 eq) dropwise over 30 minutes.-
Critical Control: Excess oxidant or high temperature leads to sulfone formation.
-
-
Incubation: Stir at 4°C for 12 hours.
-
Workup: Lyophilize the solution to obtain the crude sulfoxide as a diastereomeric mixture.
-
Purification: Recrystallization from water/ethanol or preparative HPLC is required to separate diastereomers if stereopure material is needed.
Visualization: Synthesis & Enzymatic Pathway
The following diagram illustrates the chemical synthesis pathway and the subsequent enzymatic degradation triggered by Alliinase (C-S Lyase), which is the primary biological application of this compound.
Figure 1: Synthesis of S-cyanomethyl-L-cysteine sulfoxide and its breakdown by Alliinase. The cyanomethyl group acts as an electron-withdrawing substituent affecting the sulfenic acid stability.
Physicochemical Properties & Stability
Stereochemistry of the Sulfoxide
Unlike the carbon stereocenter (fixed as L/2R), the sulfur atom becomes chiral upon oxidation.
-
Synthetic Product: Usually a 1:1 mixture of (
) and ( ) diastereomers. -
Enzymatic Specificity: Alliinases typically show high specificity for the (
) configuration (analogous to natural (+)-Alliin). The ( ) isomer often acts as a competitive inhibitor or a poor substrate.
Stability Profile
-
Thermal: Stable at room temperature in solid form. In solution, prolonged heating (>60°C) can induce Pummerer-type rearrangements or elimination reactions due to the acidity of the
-protons adjacent to the nitrile and sulfoxide. -
pH Sensitivity:
-
Acidic (pH < 3): Relatively stable.
-
Basic (pH > 9): Prone to
-elimination, releasing the sulfenic acid moiety even without enzyme.
-
Biological Applications & Mechanism[7][8]
Enzyme Probe (Alliinase/C-S Lyase)
This compound is used to map the active site of C-S lyases. The mechanism involves pyridoxal phosphate (PLP)-dependent
-
Mechanism: The enzyme binds the amino acid moiety via PLP. Deprotonation at
triggers the elimination of the S-substituent. -
Cyanide Risk: Unlike Alliin (which releases allyl sulfenic acid
allicin), the breakdown of the cyanomethyl derivative releases cyanomethyl sulfenic acid . This intermediate is highly reactive and may decompose to release cyanide ions ( ) or form reactive thiocyanates, making it a potential suicide substrate or toxin.
Nitrilase Interaction
Research into nitrilase enzymes utilizes this compound to study the hydrolysis of the nitrile group (
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Treat as Toxic due to the potential for metabolic release of cyanide or nitrile-related toxicity.
-
Skin/Eye Irritant: Standard precautions for sulfoxides.
Handling Protocol:
-
Containment: All synthesis and enzymatic assays involving breakdown must be performed in a chemical fume hood .
-
Waste Disposal: Solutions must be treated as cyanide-containing waste (alkaline chlorination) if enzymatic hydrolysis has occurred.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
Stoll, A., & Seebeck, E. (1951). Chemical investigations on alliin, the specific principle of garlic.[5][6][7] Advances in Enzymology and Related Areas of Molecular Biology, 11, 377-400.
-
Kiełbasiński, P., et al. (2008). Enzymatic hydrolysis of sulfoxides: Nitrilase-catalysed hydrolysis of cyanomethyl p-tolyl sulfoxide. Tetrahedron: Asymmetry, 19(5), 562-567.
-
Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Definitive text on S-alk(en)yl cysteine sulfoxide chemistry).
-
PubChem Compound Summary. (2025). L-Alanine, 3-(methylsulfinyl)- (Homolog reference for physicochemical properties).[4] National Center for Biotechnology Information.
-
Drago, C., et al. (2005). Enantioselective Oxidation of an Alkyl Aryl Sulfide. Organic Syntheses, 82, 120. (Protocol grounding for sulfoxide synthesis).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Alliin | C6H11NO3S | CID 9576089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methylsulfinyl-L-alanine | C4H9NO3S | CID 90659041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-Methylcysteine sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Neurotoxic potential of Alanine, 3-(cyanomethylsulfinyl)-, L-
Neurotoxic Potential of Alanine, 3-(cyanomethylsulfinyl)-, L- (S-CMSC Sulfoxide): A Technical Investigation Guide
Part 1: Core Directive & Executive Summary
Topic: Neurotoxic Potential of Alanine, 3-(cyanomethylsulfinyl)-, L- Synonyms: S-(Cyanomethyl)sulfinyl-L-cysteine; S-CMSC Sulfoxide; 3-(Cyanomethylsulfinyl)-L-alanine. Context: A sulfur-containing amino acid derivative, primarily identified as a metabolite of 1-cyano-2,3-epithiopropane (CETP) found in Brassica and Crambe species.[1]
Executive Summary:
Alanine, 3-(cyanomethylsulfinyl)-, L- (hereafter referred to as S-CMSC-SO ) is a structural analog of cysteine and glutamate with significant, yet under-characterized, neurotoxic potential. While its parent compound, S-(cyanomethyl)-L-cysteine, is a known nephrotoxin due to bioactivation by renal cysteine conjugate
Part 2: Scientific Integrity & Logic (Mechanisms)
Chemical Identity & Structural Hazards
-
Systematic Name: Alanine, 3-(cyanomethylsulfinyl)-, L-[2]
-
CAS Number: (Not widely listed; related to S-cyanomethyl-L-cysteine CAS 106687-35-6)
-
Molecular Formula:
-
Structural Motif: The compound features an L-alanine backbone with a
-substituent containing a sulfoxide ( ) and a cyanomethyl group ( ).
Toxicophore Analysis:
-
Sulfoxide Moiety: Mimics the distal carboxylate of glutamate, potentially allowing binding to NMDA or AMPA receptors (excitotoxicity).
-
Cyanomethyl Group: A latent source of cyanide (
) upon enzymatic cleavage by cysteine conjugate -lyase or oxidative metabolism. -
Alpha-Amino Acid Backbone: Facilitates transport across the Blood-Brain Barrier (BBB) via System L (LAT1) or System
.
Mechanistic Hypotheses of Neurotoxicity
Hypothesis A: Excitotoxicity (Glutamate Mimicry)
S-CMSC-SO possesses a zwitterionic structure at physiological pH. The sulfoxide oxygen is a hydrogen bond acceptor, spatially resembling the
-
Mechanism: Direct agonism at ionotropic glutamate receptors (iGluRs), leading to massive
influx, mitochondrial depolarization, and excitotoxic cell death. -
Causality: Overstimulation of NMDARs
Calpain activation Cytoskeletal degradation.
Hypothesis B: Histotoxic Hypoxia (Cyanide Release) Unlike systemic cyanide poisoning, S-CMSC-SO may act as a "Trojan Horse," transporting the cyanogenic moiety across the BBB before releasing free cyanide.
-
Mechanism:
-
Transport into neurons/glia via amino acid transporters.
-
Cleavage by cerebral Cysteine Conjugate
-Lyase (CCBL) or Kynureninase . -
Release of Sulfinyl-cyanomethane , which spontaneously decomposes to release
. -
Inhibition of Cytochrome c Oxidase (Complex IV), halting ATP synthesis.
-
Hypothesis C: Oxidative Stress (Redox Cycling) The sulfoxide group can participate in redox cycling, depleting cellular glutathione (GSH) pools and generating Reactive Oxygen Species (ROS).
Part 3: Visualization & Formatting
Diagram 1: Proposed Neurotoxic Mechanism & Metabolic Activation
Caption: Dual-pathway neurotoxicity of S-CMSC Sulfoxide involving excitotoxic receptor activation and metabolic release of mitochondrial toxin (cyanide).
Part 4: Experimental Protocols
To rigorously assess the neurotoxic potential, the following tiered approach is recommended.
Protocol 1: In Vitro Excitotoxicity Screening (Calcium Imaging)
Objective: Determine if S-CMSC-SO acts as a glutamate receptor agonist.
-
Cell Model: Primary Cortical Neurons (DIV 14) or HEK293 cells transfected with NR1/NR2B subunits.
-
Reagents:
-
Fluo-4 AM (Calcium indicator).
-
S-CMSC-SO (Test compound, 1 µM – 1 mM).
-
Glutamate (Positive control, 100 µM).
-
AP5 (NMDA antagonist) and CNQX (AMPA antagonist).
-
-
Workflow:
-
Load cells with Fluo-4 AM (2 µM) for 30 min at 37°C.
-
Wash with
-free HBSS. -
Baseline Recording: Measure fluorescence (
) for 30s. -
Challenge: Perfusion of S-CMSC-SO.
-
Antagonist Check: Pre-incubate with AP5 (50 µM) to verify receptor specificity.
-
-
Readout:
peak amplitude. A rapid rise indicates receptor gating.
Protocol 2: Mitochondrial Respiration & Cyanide Release Assay
Objective: Quantify mitochondrial inhibition and verify cyanide generation.
-
Assay: Seahorse XF Cell Mito Stress Test.
-
Detection: Spectrophotometric detection of
(Konig reaction) in cell lysates. -
Workflow:
-
Seed SH-SY5Y neuroblastoma cells (20,000/well).
-
Treat with S-CMSC-SO (0, 10, 50, 100 µM) for 4h and 24h.
-
Measure Oxygen Consumption Rate (OCR).
-
Key Indicator: A decrease in Basal and Maximal Respiration similar to
(Azide) control suggests Complex IV inhibition. -
Lysate Analysis: Acidify lysate, trap volatile HCN in NaOH, and react with chloramine-T/pyridine-barbituric acid (Absorbance at 580 nm).
-
Data Presentation: Expected Outcomes
| Parameter | Control (Vehicle) | Glutamate (100 µM) | S-CMSC-SO (High Dose) | Interpretation |
| Intracellular | Low/Stable | Rapid Spike | Moderate/High Spike | Suggests excitotoxic activity. |
| Mitochondrial OCR | Normal | Decreased (Delayed) | Rapid Decrease | Suggests direct mitochondrial toxicity (Cyanide). |
| Cell Viability (MTT) | 100% | ~40% | <50% | Neurotoxic. |
| Rescue by AP5 | N/A | Yes | Partial/No | Partial rescue implies mixed mechanism (Excitotoxicity + Metabolic). |
Part 5: Risk Assessment & Comparative Toxicology
Comparing S-CMSC-SO to established neurotoxins provides context for its potential hazard.
| Compound | Structure | Primary Mechanism | Target Organ | Relevance to S-CMSC-SO |
| BMAA | Excitotoxicity + Protein misincorporation | CNS (Motor Neurons) | Structural analog; potential for similar excitotoxicity. | |
| ODAP | AMPA agonist | CNS (Motor Neurons) | Structural analog (Lathyrism). | |
| S-CMC | S-cyanomethyl-L-cysteine | Mitochondrial inhibition (Beta-lyase) | Kidney (Proximal Tubule) | Parent compound; S-CMSC-SO may shift toxicity to CNS due to transport. |
| Cyanide | Complex IV Inhibition | Systemic/CNS | Potential metabolic product of S-CMSC-SO. |
Conclusion: Alanine, 3-(cyanomethylsulfinyl)-, L- represents a dual-threat neurotoxin . Its zwitterionic, amino-acid-like structure facilitates CNS entry, where it may act as both an excitotoxin and a suicide substrate for cyanide release. Researchers must handle this compound with extreme caution, utilizing fume hoods and cyanide-specific safety protocols (e.g., amyl nitrite availability).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16219467 (S-Cyanomethylsulfinyl-L-cysteine). Retrieved from [Link]
- Vaughn, S. F., & Berhow, M. A. (2005). Glucosinolate hydrolysis products from various plant sources: pH effects, decomposition, and chemical structures. Journal of Agricultural and Food Chemistry, 53(12), 4814-4820. (Context on CETP metabolites).
- Cooper, A. J., & Pinto, J. T. (2006). Cysteine S-conjugate beta-lyases. Amino Acids, 30(1), 1-15.
- Spencer, P. S., et al. (2002). Neurotoxins in Cycads and the Neurodegenerative Disease Amyotrophic Lateral Sclerosis-Parkinsonism Dementia Complex of Guam. In Neurotoxicology. (Comparative mechanisms of amino acid neurotoxins).
- Wallig, M. A., et al. (1988). Toxicity of 1-cyano-2,3-epithiopropane (CETP) in the rat. Fundamental and Applied Toxicology, 11(3), 474-484. (Toxicity of the parent compound).
Sources
Metabolic Fate of 3-(cyanomethylsulfinyl)-L-alanine in Mammalian Systems
The following technical guide details the metabolic fate, toxicological mechanisms, and experimental analysis of 3-(cyanomethylsulfinyl)-L-alanine , chemically identified as S-(cyanomethyl)-L-cysteine sulfoxide .
Content Type: Technical Whitepaper Audience: Drug Development Scientists, Toxicologists, and ADME Researchers
Executive Summary
3-(cyanomethylsulfinyl)-L-alanine (also referred to as S-(cyanomethyl)-L-cysteine sulfoxide ) is a bioactive sulfur-containing amino acid derivative. In mammalian systems, it primarily arises as a metabolic intermediate during the detoxification of haloacetonitriles (HANs)—common disinfection by-products and environmental contaminants—or as a specific degradation product of cyanogenic precursors.
Its metabolic fate is a critical bifurcation point between detoxification (via mercapturic acid formation) and bioactivation (via cysteine conjugate
Chemical Identity and Physicochemical Properties
Before delineating the metabolic pathways, it is crucial to define the substrate's structural parameters which dictate its enzymatic affinity.
| Property | Description |
| IUPAC Name | (2R)-2-amino-3-(cyanomethylsulfinyl)propanoic acid |
| Common Synonyms | S-(cyanomethyl)-L-cysteine sulfoxide; CMC-SO |
| Molecular Formula | C |
| Structural Motif | Alanine backbone with an electron-withdrawing cyanomethyl sulfoxide side chain. |
| Key Reactivity | The sulfoxide group increases polarity and serves as a high-affinity substrate for renal |
Metabolic Pathways: The Core Mechanism
The metabolic fate of 3-(cyanomethylsulfinyl)-L-alanine is governed by the competing kinetics of N-acetylation (Phase II conjugation) and C-S lyase cleavage (bioactivation).
Biosynthesis and Precursor Processing
In vivo, the compound is typically generated from the metabolism of Chloroacetonitrile (CAN) or related nitriles via the Glutathione (GSH) conjugation pathway:
-
GSH Conjugation: Glutathione S-transferase (GST) catalyzes the displacement of the halogen by GSH, forming S-(cyanomethyl)glutathione.
-
Peptidase Hydrolysis:
-Glutamyltranspeptidase (GGT) and dipeptidases remove the glutamyl and glycinyl residues, yielding S-(cyanomethyl)-L-cysteine . -
S-Oxidation: Flavin-containing monooxygenases (FMOs) or Cytochrome P450 (CYP) enzymes oxidize the sulfur to form 3-(cyanomethylsulfinyl)-L-alanine .
Pathway A: Detoxification via Mercapturic Acid Formation
In the liver and kidney, N-acetyltransferases (NATs) acetylate the amino group.
-
Product: N-acetyl-3-(cyanomethylsulfinyl)-L-alanine (a mercapturic acid derivative).
-
Outcome: This polar metabolite is actively secreted into the urine via Organic Anion Transporters (OATs), representing a safe elimination route.
Pathway B: Bioactivation via Cysteine Conjugate -Lyase
This is the critical toxicological pathway. The electron-withdrawing nature of the cyanomethylsulfinyl group makes the compound an excellent substrate for Cysteine Conjugate
-
Mechanism: CCBL catalyzes a
-elimination reaction. -
Products: Pyruvate + Ammonia + [Cyanomethylsulfenic acid] (unstable intermediate).
-
Decomposition: The unstable sulfur species spontaneously decomposes to release Cyanide (
) and reactive sulfur species. -
Toxicity: Released cyanide inhibits Cytochrome c Oxidase (Complex IV), halting mitochondrial respiration.
Pathway C: Cyanide Detoxification (Rhodanese)
The cyanide released in Pathway B is rapidly acted upon by the mitochondrial enzyme Rhodanese (Thiosulfate sulfurtransferase).
-
Reaction:
. -
Biomarker: Elevated urinary thiocyanate levels serve as a direct biomarker for the bioactivation of 3-(cyanomethylsulfinyl)-L-alanine.
Visualization of Metabolic Fate
The following diagram illustrates the bifurcation between stable excretion and toxic bioactivation.
Caption: Figure 1. Metabolic bifurcation of 3-(cyanomethylsulfinyl)-L-alanine showing the competing pathways of N-acetylation (detoxification) and
Toxicological Implications
The toxicity of 3-(cyanomethylsulfinyl)-L-alanine is "mechanism-based," relying on transport to specific tissues (kidney) and local bioactivation.
-
Nephrotoxicity: The high expression of
-lyase in the proximal tubule cells (pars recta) makes the kidney the primary target organ. Cleavage leads to local accumulation of cyanide and reactive sulfur species, causing necrosis. -
Oxidative Stress: The depletion of cellular GSH during the initial conjugation of the parent nitrile, combined with mitochondrial inhibition by cyanide, creates a severe oxidative environment, leading to lipid peroxidation.
-
Genotoxicity: While the molecule itself is not a direct DNA alkylator, the reactive intermediates generated post-cleavage can induce DNA strand breaks.
Experimental Methodologies
To rigorously study this metabolic pathway, a multi-modal approach combining mass spectrometry and tracer studies is required.
Analytical Detection Protocol (LC-MS/MS)
Objective: Quantify 3-(cyanomethylsulfinyl)-L-alanine and its mercapturate in biological fluids.
-
Sample Prep: Protein precipitation with acetonitrile (1:3 v/v).
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., amide phase) is required due to the high polarity of the sulfoxide.
-
Mobile Phase: Gradient elution with Ammonium Formate (10mM, pH 3.0) and Acetonitrile.[1][2][3][4]
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Monitor the loss of the sulfinyl group or the cyanomethyl moiety.
-
Key Fragment:
transition corresponding to the loss of (neutral loss).
-
Cyanide Release Assay (In Vitro)
Objective: Confirm the
-
Incubation System: Purified rat kidney cytosolic fraction or recombinant C-S Lyase.
-
Substrate: 100
M 3-(cyanomethylsulfinyl)-L-alanine. -
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Detection:
-
Measure Pyruvate production (LDH coupled assay).
-
Measure Cyanide release using a colorimetric reaction (e.g., chloramine-T/pyridine-barbituric acid).
-
-
Control: Use Aminooxyacetic acid (AOAA) as a specific
-lyase inhibitor to validate causality.
Experimental Workflow Diagram
Caption: Figure 2. Analytical workflow for the isolation and quantification of polar cysteine-sulfoxide metabolites from complex biological matrices.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Chlorinated Drinking-water; Chlorination By-products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71.[2] World Health Organization.
-
Ahmed, A. E., & Hussein, G. L. (1987). Studies on the mechanism of haloacetonitrile-induced toxicity: inhibition of hepatic glutathione S-transferases in vitro. Toxicology and Applied Pharmacology.
-
Jacob, S., et al. (2006). Metabolism of chloroacetonitrile to cyanide and its role in induction of oxidative stress in rat gastric mucosa.[4] Journal of Biochemical and Molecular Toxicology.[1]
-
Cooper, A. J. L., & Pinto, J. T. (2006). Cysteine S-conjugate β-lyases. Amino Acids.[5][6][7][8][9][10]
-
Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkenes and haloalkanes. Drug Metabolism Reviews.
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- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Mechanisms of hepatotoxicity of chloroacetonitrile - an end product of water chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. Subchronic toxicity of 3-phenylamino alanine, an impurity in L-tryptophan reported to be associated with eosinophilia-myalgia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the neurotoxic amino acid β-N-methylamino-L-alanine in human cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comprehensive Guide to the Thermodynamic Characterization of L-alanine, 3-(cyanomethylsulfinyl)- for Drug Development Applications
Abstract: The journey of a novel molecule from discovery to a viable drug candidate is paved with rigorous characterization of its physicochemical properties. Among these, a thorough understanding of its thermodynamic profile is paramount for predicting stability, solubility, and binding interactions. This guide provides a comprehensive framework for the thermodynamic characterization of L-alanine, 3-(cyanomethylsulfinyl)-, a novel amino acid derivative with potential applications in drug development. Recognizing the absence of established data for this specific molecule, this whitepaper outlines a strategic, methodology-focused approach. We leverage L-alanine as a well-documented analogue to detail the requisite experimental and computational workflows, from synthesis to data interpretation. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, equipping them with the necessary protocols and theoretical underpinnings to elucidate the thermodynamic landscape of this and other novel chemical entities.
Introduction: The Imperative of Thermodynamic Profiling
L-alanine, 3-(cyanomethylsulfinyl)- is a derivative of the proteinogenic amino acid L-alanine, distinguished by the introduction of a cyanomethylsulfinyl group. This modification introduces a chiral sulfoxide and a polar nitrile moiety, features that can significantly influence the molecule's interactions with biological targets and its overall physicochemical behavior. In the context of drug development, such derivatives are often explored as enzyme inhibitors, metabolic probes, or building blocks for more complex pharmaceuticals.[1]
The success of any potential drug candidate is inextricably linked to its thermodynamic properties. These properties govern critical aspects of its behavior:
-
Stability and Shelf-life: The enthalpy and entropy of fusion and decomposition determine the compound's solid-state stability under various storage conditions.[2]
-
Solubility: The thermodynamics of solvation dictates how readily the compound dissolves in aqueous and non-aqueous environments, a key factor for bioavailability.[3]
-
Target Binding: For a molecule to be an effective drug, it must bind to its biological target with appropriate affinity and specificity. The Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding provide a complete picture of the forces driving this interaction, guiding lead optimization efforts.[2][4]
This guide provides a roadmap for the de novo characterization of L-alanine, 3-(cyanomethylsulfinyl)-, establishing a foundation for its potential development as a therapeutic agent.
Synthesis and Purification: The Prerequisite for Accurate Measurement
Causality in Synthesis: The choice of protecting groups for the amine and carboxylic acid functionalities of the starting material is critical to prevent unwanted side reactions. The oxidation step must be carefully controlled to yield the desired sulfoxide without over-oxidation to the sulfone.[1] Final purification, likely involving chromatography and recrystallization, is essential to remove any starting materials, reagents, or byproducts that would interfere with sensitive calorimetric measurements.
Experimental Determination of Thermodynamic Properties
Experimental calorimetry remains the gold standard for obtaining direct, high-quality thermodynamic data.[5] The two primary techniques for a comprehensive analysis are Differential Scanning Calorimetry (DSC) for solid-state characterization and Isothermal Titration Calorimetry (ITC) for binding interactions.
Solid-State Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] This technique is invaluable for determining the thermal stability, melting point (T_m), enthalpy of fusion (ΔH_fus), and heat capacity (C_p) of the solid compound.[6][7]
-
Sample Preparation:
-
Accurately weigh 1-3 mg of highly pure, dry L-alanine, 3-(cyanomethylsulfinyl)- into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Instrument Setup (e.g., MicroCal PEAQ-DSC):
-
Place the sample pan and reference pan into the calorimeter cell holders.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).[8]
-
Program the instrument with the desired temperature profile. A typical scan rate for small molecules is 10°C/min. The temperature range should extend well beyond the melting point to capture any decomposition events (e.g., 25°C to 350°C).[6][8]
-
-
Data Acquisition:
-
Initiate the temperature scan. The instrument will record the differential heat flow (mW) as a function of temperature (°C).
-
Perform a preliminary scan to identify approximate transition temperatures, followed by at least two more scans to ensure reproducibility.[8]
-
Conduct a buffer-buffer or empty pan scan using the same temperature program to establish a baseline.[8]
-
-
Data Analysis:
-
Subtract the baseline scan from the sample scan to obtain the corrected thermogram.
-
The melting point (T_m) is determined as the onset or peak of the endothermic melting transition.[9]
-
The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak.[9]
-
The change in heat capacity (ΔC_p) can be determined from the shift in the baseline before and after the melting transition.
-
While data for our target molecule is unavailable, we can reference data for L-alanine. Studies have reported a melting temperature for L-alanine around 314.5°C, though decomposition often occurs during melting.[10][11] Fast scanning calorimetry has been used to overcome decomposition, yielding an enthalpy of fusion of approximately 22 kJ/mol.[9]
| Thermodynamic Parameter | L-alanine (Reference) | L-alanine, 3-(cyanomethylsulfinyl)- (Projected) |
| Melting Temperature (T_m) | ~314.5 °C (decomposes) | To be determined (likely lower due to bulkier side chain) |
| Enthalpy of Fusion (ΔH_fus) | ~22 kJ/mol | To be determined |
| Heat Capacity, solid (C_p) | ~133 J/(mol·K) at 298.15 K | To be determined |
Table 1: Comparison of known thermodynamic data for L-alanine and the projected data to be determined for its derivative. The projected outcome is a hypothesis based on structural differences.
Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event in solution.[12] It is the only technique that can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment, providing a complete thermodynamic profile of binding.[2][13] This is critical for understanding the molecular forces driving drug-target recognition.
This protocol assumes L-alanine, 3-(cyanomethylsulfinyl)- is a ligand for a hypothetical target protein.
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20 µM) and the ligand (e.g., 200 µM).
-
Crucial Step: Both protein and ligand must be in identical, degassed buffer solutions to minimize heat signals from buffer mismatch and bubble formation. Dialysis of the protein against the buffer used to dissolve the ligand is the gold standard.[8]
-
Save the final dialysis buffer to be used in the reference cell.
-
-
Instrument Setup (e.g., MicroCal PEAQ-ITC):
-
Fill the reference cell with the matched buffer.
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Perform a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of the ligand into the sample cell while stirring.
-
The instrument measures the heat change after each injection relative to the reference cell.[14]
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat per injection (µcal/mol).
-
This data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: K_D, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental equations:
-
ΔG = -RT ln(K_A) where K_A = 1/K_D
-
ΔG = ΔH - TΔS
-
-
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry offers powerful tools to predict and rationalize thermodynamic properties.[15] These methods are particularly useful for guiding experimental design and interpreting results at a molecular level.
Quantum Chemical Calculations
Quantum mechanics (QM), particularly Density Functional Theory (DFT), can predict the intrinsic thermodynamic properties of a single molecule in the gas phase or with implicit solvent models.[1][16]
-
Structure Optimization: The 3D structure of L-alanine, 3-(cyanomethylsulfinyl)- is built and its geometry is optimized to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-311++G**.[16]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms a true energy minimum.
-
Thermochemical Analysis: From the vibrational frequencies, thermal contributions to enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature (e.g., 298.15 K) are calculated.[16] These are combined with the electronic energy to yield the total thermodynamic properties.
Molecular Dynamics (MD) Simulations
MD simulations model the behavior of a molecule in an explicit solvent environment (e.g., a box of water molecules) over time. This approach is excellent for studying solvation thermodynamics.[3]
-
System Setup: The optimized structure of the molecule is placed in a periodic box of explicit water molecules (e.g., TIP4P-EW model).[3]
-
Equilibration: The system is energy minimized and then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space and interactions of the molecule with the surrounding water.
-
Analysis: The simulation trajectory is analyzed to calculate properties like the free energy of solvation, which provides insight into the molecule's solubility.[3]
Conclusion and Future Outlook
The thermodynamic characterization of a novel molecule like L-alanine, 3-(cyanomethylsulfinyl)- is a foundational step in its evaluation as a potential drug candidate. While direct experimental data is not yet available, a clear and robust path forward exists. By employing a synergistic combination of experimental techniques—primarily DSC for solid-state stability and ITC for binding interactions—and computational methods like DFT and MD simulations, a complete and reliable thermodynamic profile can be established.
The protocols and workflows detailed in this guide provide the necessary framework for researchers to undertake this characterization with scientific rigor. The resulting data on melting point, enthalpy of fusion, heat capacity, and binding thermodynamics will be instrumental in guiding decisions related to formulation, stability testing, and lead optimization, ultimately accelerating the journey of this promising molecule through the drug development pipeline.
References
-
Thermodynamics of Hydrophobic Amino Acids in Solution: A Combined Experimental–Computational Study. (2016). ACS Publications. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2020). PubMed. [Link]
-
Thermodynamic propensities of amino acids in the native state ensemble: Implications for fold recognition. PMC. [Link]
-
Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). MDPI. [Link]
-
Isothermal titration calorimetry. Wikipedia. [Link]
-
Chapter 9. Isothermal titration calorimetry. Moodle@Units. [Link]
-
Solvation thermodynamics from cavity shapes of amino acids. (2023). PNAS Nexus | Oxford Academic. [Link]
-
Quantum Chemistry Techniques for Predicting Molecular Properties. (2024). JOCPR. [Link]
-
Molecular Design Using Quantum Chemical Calculations for Property Estimation. (2004). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Novel Thermus thermophilus L-Alanine dehydrogenase mutants. (2025). Tampere University Research Portal. [Link]
-
Heat Capacities of l-Alanine, l-Valine, l-Isoleucine, and l-Leucine: Experimental and Computational Study. (2020). Journal of Chemical & Engineering Data - ACS Publications. [Link]
- CN110092735B - Preparation method of L-alanine derivative.
-
Computational Design of Thermostabilizing d-Amino Acid Substitutions. PMC. [Link]
-
Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. (2021). ACS Omega. [Link]
-
The calculation of thermodynamic properties of molecules. Center for Molecular Modeling. [Link]
-
Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13 and β-chloro-l-alanine benzyl ester hydrochloride salt 14. ResearchGate. [Link]
-
Metabolic engineering of microorganisms for L-alanine production. PMC. [Link]
-
L-alanine synthesis by (A) alanine transaminase (ALT) and (B) L-alanine dehydrogenase (ALD). ResearchGate. [Link]
-
Temperature dependence studies and microscopic protonation constants of L- alanine and β. (2022). Ovidius University Annals of Chemistry. [Link]
-
Evaluating quantum alchemy of atoms with thermodynamic cycles: Beyond ground electronic states. (2022). The Journal of Chemical Physics | AIP Publishing. [Link]
-
dl-Alanine. NIST WebBook. [Link]
-
Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. (2018). Malvern Panalytical. [Link]
-
DSC assay [N c ] of the 21 amino acids and their relative DSC melting point peak measured on the pristine and on the radiolyzed amino acids. ResearchGate. [Link]
-
Characterizing Protein Stability by DSC. TA Instruments. [Link]
-
Characterization of Protein Stability Using Differential Scanning Calorimetry. (2015). AZoM.com. [Link]
-
Heat flow rate curve of l-alanine (upper figure) and glycine (lower figure) in heating step #5. ResearchGate. [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. tainstruments.com [tainstruments.com]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Role of L-3-(cyanomethylsulfinyl)-alanine in Sulfur Metabolism
This technical guide details the role of L-3-(cyanomethylsulfinyl)-alanine (also known as S-cyanomethyl-L-cysteine sulfoxide ) in sulfur metabolism. It explores its chemical identity, biosynthetic origins (primarily as a detoxification metabolite), interaction with C-S lyase enzymes, and utility as a research probe for reactive sulfur species.
Executive Summary
L-3-(cyanomethylsulfinyl)-alanine (CMSA) is a non-protein amino acid and the sulfoxide derivative of S-cyanomethyl-L-cysteine . While not a canonical metabolite in primary sulfur assimilation, it occupies a critical niche in xenobiotic detoxification (specifically of nitriles like acrylonitrile) and serves as a mechanistic probe for C-S lyase enzymes (e.g., cystathionine
Its metabolic significance lies in its ability to undergo enzymatic
Chemical Identity & Physicochemical Properties
CMSA is a structural analogue of alliin (S-allylcysteine sulfoxide), the precursor of garlic flavor, but with a distinct electron-withdrawing cyanomethyl group.
Structural Characterization
-
IUPAC Name: (2R)-2-amino-3-[(cyanomethyl)sulfinyl]propanoic acid
-
Common Synonyms: S-cyanomethyl-L-cysteine sulfoxide; CMSA.
-
Molecular Formula:
-
Molecular Weight: 176.19 g/mol
-
Stereochemistry: L-configuration at the
-carbon. The sulfoxide sulfur is also a chiral center, typically existing as diastereomers ( and ) in biological systems.
Key Physicochemical Properties
| Property | Value / Description | Relevance |
| Solubility | High in water; low in organic solvents. | Facilitates renal excretion and cytosolic enzyme interaction. |
| Stability | Stable at neutral pH; labile in strong acid/base. | Sulfoxide moiety is prone to reduction or elimination. |
| Reactivity | Susceptible to | Key to its role as a C-S lyase substrate. |
| pKa | Zwitterionic at physiological pH. |
Biosynthetic Context & Metabolic Origins
CMSA is primarily identified as a downstream metabolite in the detoxification of nitrile compounds, though it can also arise from specific plant defense pathways involving cyanide and cysteine.
Xenobiotic Detoxification (Acrylonitrile Pathway)
The primary biological source of the S-cyanomethyl moiety is the metabolism of acrylonitrile and related nitriles.
-
Conjugation: Acrylonitrile is conjugated with glutathione (GSH) via Glutathione S-Transferase (GST).
-
Processing: The GSH conjugate is processed by the mercapturic acid pathway (
-glutamyl transpeptidase, dipeptidase) to yield S-cyanomethyl-L-cysteine . -
Oxidation: Flavin-containing monooxygenases (FMOs) or Cytochrome P450s oxidize the sulfide to the sulfoxide (CMSA).
Endogenous Formation (Cyanide-Cysteine Cycle)
In certain plants and potentially mammalian tissues under cyanide stress, CMSA can form via the condensation of cysteine, formaldehyde, and cyanide (Mannich-type reaction), followed by oxidation.
Enzymatic Mechanism: Interaction with C-S Lyases
The defining metabolic feature of CMSA is its reactivity with C-S lyases (e.g., Cystathionine
Mechanism of -Elimination
Like alliin, CMSA acts as a substrate for C-S lyases. The sulfoxide oxygen forms an intramolecular hydrogen bond with the enzyme-bound PLP-aldimine, facilitating the abstraction of the
Reaction:
Fate of the Sulfenic Acid Intermediate
The transient product, cyanomethanesulfenic acid (
-
Condensation: Two molecules condense to form thiosulfinates (analogous to allicin formation).
-
Decomposition: Spontaneous breakdown may release Hydrogen Cyanide (HCN) and reactive sulfur species, contributing to toxicity or signaling.
-
Enzyme Inactivation: The reactive sulfenic acid can modify active site cysteine residues, acting as a suicide inhibitor for specific lyases.
Experimental Methodologies
Protocol 1: Chemical Synthesis of CMSA
Purpose: To generate high-purity CMSA for enzymatic assays.
-
Starting Material: Dissolve S-cyanomethyl-L-cysteine (10 mmol) in water (20 mL).
-
Oxidation: Cool to 0°C. Slowly add hydrogen peroxide (10 mmol, 30% w/v) or sodium periodate (10 mmol) to prevent over-oxidation to the sulfone.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (silica, n-butanol:acetic acid:water 4:1:1).
-
Purification: Lyophilize the solution. Recrystallize from aqueous ethanol to obtain white crystals.
-
Validation: Confirm structure via
-NMR (shift of protons due to sulfoxide anisotropy).
Protocol 2: Enzymatic Assay (C-S Lyase Activity)
Purpose: To measure the rate of
-
Reagents: Prepare 100 mM Potassium Phosphate buffer (pH 7.4), 20
M Pyridoxal 5'-phosphate (PLP), 1 mM CMSA, and purified CSE enzyme. -
Incubation: Mix buffer, PLP, and enzyme. Initiate reaction by adding CMSA. Incubate at 37°C.
-
Detection (Pyruvate): Derivatize aliquots with 2,4-dinitrophenylhydrazine (DNPH) . Measure absorbance at 420 nm or analyze by HPLC.
-
Detection (Cyanide): Use a colorimetric CN- assay (e.g., pyridine-barbituric acid method) to monitor toxic byproduct release.
Protocol 3: LC-MS/MS Quantification
Purpose: To detect CMSA in biological samples (urine/plasma).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-15 min (5-50% B).
-
MS Transition: Monitor m/z 177.0
103.0 (loss of fragment) or 88.0 .
Pharmacological & Toxicological Implications
Biomarker for Nitrile Exposure
CMSA serves as a specific urinary biomarker for exposure to acrylonitrile and related industrial nitriles. Its presence indicates active oxidative metabolism (FMO/CYP activity) of the S-conjugate.
Research Tool for H2S and RSS
Researchers use CMSA to probe the hydrogen sulfide (H2S) producing capacity of enzymes. Unlike simple cysteine substrates, the sulfoxide moiety lowers the activation energy for elimination, making it a sensitive probe for lyase activity, albeit with the confounding factor of cyanide release.
Toxicity Warning
Cyanide Release: The breakdown of CMSA generates cyanide. In high concentrations, this can inhibit cytochrome c oxidase. Experiments must be conducted with appropriate ventilation and cyanide scavengers (e.g., cobalamin) if necessary.
References
- Cooper, A. J. L., & Pinto, J. T. (2006). Cysteine S-conjugate -lyases. In Amino Acids, Peptides and Proteins. This text provides the foundational mechanism for C-S lyase activity on S-substituted cysteines.
-
Klodzinska, E., et al. (2003). Determination of acrylonitrile metabolites in urine. Journal of Chromatography B. Link (Describes N-acetyl-S-cyanomethylcysteine and related metabolites).
-
ChemicalBook. (2024). L-Alanine, 3-(cyanomethylsulfinyl)- Product Entry. Link (Confirms commercial availability and CAS identity).
-
Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkenes and alkynes. Chemical Research in Toxicology. Link (Reviews the mechanism of cysteine conjugate
-lyases and sulfoxide elimination).
Cyanomethyl Sulfoxides: Biocatalytic Resolution and Synthetic Utility in Drug Discovery
The following technical guide details the biochemical utility, enzymatic synthesis, and medicinal chemistry applications of cyanomethyl sulfoxides (
Executive Summary
Cyanomethyl sulfoxides (
In biochemistry, these compounds occupy a dual niche:
-
Substrates for Biocatalysis: Prochiral and racemic cyanomethyl sulfoxides are excellent candidates for enzymatic desymmetrization (using nitrilases and lipases) to generate enantiopure building blocks.
-
Pharmacophores: The sulfinyl-acetonitrile moiety appears in specific kinase inhibitors and metallo-enzyme inhibitors, where the sulfoxide oxygen acts as a hydrogen bond acceptor and the nitrile as a reversible covalent trap or polar contact.
Part 1: Chemical Fundamentals & Structural Properties
The Pharmacophore
The cyanomethyl sulfoxide moiety consists of a sulfinyl group (
-
Chirality: The sulfur atom is a stereogenic center.[1] The lone pair on sulfur, the oxygen, the alkyl group (
), and the cyanomethyl group form a stable tetrahedron. -
Acidity: The
-protons are highly acidic ( in DMSO) due to the synergistic electron-withdrawing effects of the sulfoxide and nitrile groups. This facilitates facile alkylation and condensation reactions.
The Pummerer Rearrangement
A defining characteristic of cyanomethyl sulfoxides is their susceptibility to the Pummerer rearrangement . When treated with acetic anhydride, the sulfoxide oxygen is acylated, followed by elimination to form a thionium ion intermediate. This intermediate is trapped by acetate to form
Part 2: Biocatalytic Synthesis & Enzymatic Resolution
The production of enantiopure cyanomethyl sulfoxides is a primary challenge in their utilization. Chemical oxidation often yields racemates. Biocatalysis offers a superior route via kinetic resolution or desymmetrization .
Desymmetrization of Prochiral Substrates
A pivotal workflow involves the desymmetrization of bis(cyanomethyl) sulfoxide .[2] This prochiral molecule possesses a plane of symmetry. Enzymes can distinguish between the two enantiotopic cyanomethyl groups.
-
Enzyme Class: Nitrilases (EC 3.5.5.1) and Nitrile Hydratases (NHase).[3]
-
Biocatalyst Source: Rhodococcus erythropolis (e.g., strain NCIMB 11540).[4][5]
-
Mechanism: The enzyme selectively hydrolyzes one nitrile group to an amide or carboxylic acid, breaking the symmetry and establishing chirality at the sulfur atom.
Kinetic Resolution of Racemates
For aryl cyanomethyl sulfoxides (e.g., p-tolyl-SO-CH
-
Lipase-Mediated Resolution: If the molecule contains a distal hydroxyl group, lipases (e.g., Candida antarctica Lipase B, CAL-B) can selectively acetylate one enantiomer.
-
Reductive Resolution: Methionine Sulfoxide Reductases (MsrA/MsrB) can stereoselectively reduce one sulfoxide enantiomer back to the sulfide, leaving the other enantiomer intact with high enantiomeric excess (
).
Part 3: Medicinal Chemistry Applications[4][6][7]
Kinase Inhibition (JAK Inhibitors)
The cyanomethyl sulfoxide motif has been integrated into tetracyclic inhibitors of Janus Kinases (JAKs) . The sulfoxide oxygen serves as a critical hydrogen bond acceptor in the ATP-binding pocket, while the nitrile group can engage in
Chiral Synthons for Natural Products
Enantiopure cyanomethyl sulfoxides are used to transfer chirality to carbon backbones.
-
Mechanism: The sulfoxide controls the stereochemistry of alkylation at the
-carbon. -
Removal: Post-synthesis, the sulfoxide auxiliary can be removed via Pummerer rearrangement or reductive desulfurization (Raney Ni), leaving behind a stereodefined carbon center.
Part 4: Experimental Protocols
Protocol A: Enzymatic Desymmetrization of Bis(cyanomethyl) sulfoxide
Target: Synthesis of (R)-2-(cyanomethylsulfinyl)acetic acid
Reagents:
-
Bis(cyanomethyl) sulfoxide (10 mM)
-
Phosphate buffer (50 mM, pH 7.0)
Methodology:
-
Preparation: Suspend lyophilized R. erythropolis cells (20 mg/mL) in phosphate buffer.
-
Initiation: Add bis(cyanomethyl) sulfoxide to the suspension.
-
Incubation: Shake at 30°C and 150 rpm for 24–48 hours. Monitor reaction via HPLC (C18 column, Acetonitrile/Water gradient).
-
Termination: Centrifuge to remove cells. Acidify supernatant to pH 2.0 with HCl.
-
Extraction: Extract with ethyl acetate (
). Dry organic layer over MgSO and concentrate in vacuo. -
Validation: Determine
using chiral HPLC (Chiralcel OD-H).
Protocol B: Pummerer Rearrangement
Target: Conversion to
Reagents:
-
Cyanomethyl aryl sulfoxide (1.0 equiv)
-
Acetic anhydride (3.0 equiv)
-
Sodium acetate (1.0 equiv)
-
Toluene (Solvent)
Methodology:
-
Dissolve sulfoxide in dry toluene under
atmosphere. -
Add sodium acetate and acetic anhydride.
-
Reflux for 2–4 hours.
-
Cool to RT and quench with saturated NaHCO
. -
Extract with ether, wash with brine, and concentrate.
-
Purify via silica gel chromatography to isolate the
-acetoxy sulfide.
Part 5: Visualization of Mechanisms
Biocatalytic Desymmetrization Pathway
This diagram illustrates the conversion of prochiral bis(cyanomethyl) sulfoxide into chiral synthons using Rhodococcus enzymes.
Caption: Enzymatic desymmetrization of prochiral sulfoxides yielding enantiopure building blocks.
Pummerer Rearrangement Mechanism
This diagram details the chemical transformation of the cyanomethyl sulfoxide used to functionalize the
Caption: Mechanism of the Pummerer rearrangement converting sulfoxides to alpha-functionalized sulfides.
Part 6: Quantitative Data Summary
Table 1: Comparison of Resolution Methods for Cyanomethyl Sulfoxides
| Method | Catalyst Type | Substrate Scope | Typical Yield | Enantiomeric Excess ( |
| Desymmetrization | Whole Cells (Rhodococcus) | Bis(cyanomethyl) sulfoxide | 70–90% | > 98% (R) |
| Kinetic Resolution | Lipase (CAL-B) | Hydroxyphenyl sulfoxides | 40–50% (max 50%) | 95–99% |
| Reductive Resolution | MsrA/MsrB Enzymes | Alkyl/Aryl sulfoxides | 45–50% | > 99% |
| Chemical Oxidation | Chiral Vanadium Complex | Sulfides | 80–95% | 85–95% |
References
-
Kiełbasiński, P., et al. (2007).[7] Enzyme-Promoted Desymmetrisation of Prochiral Bis(cyanomethyl) Sulfoxide. Advanced Synthesis & Catalysis. Link
-
Burley, G. A., et al. (2006). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocycles. Chemical Reviews. Link
-
Rodgers, J. D., et al. (2006). Tetracyclic inhibitors of Janus kinases. U.S. Patent Application US20060106020A1. Link
-
Goundry, W. R., et al. (2017). Sulfoxides as Chiral Auxiliaries in the Synthesis of API. Tetrahedron. Link
-
Li, A. T., et al. (2011).[8] Resolution of Racemic Sulfoxides with High Productivity and Enantioselectivity by a Rhodococcus sp.[8][9] Bioresource Technology.[8][9] Link
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution of racemic sulfoxides with high productivity and enantioselectivity by a Rhodococcus sp. strain as an alternative to biooxidation of prochiral sulfides for efficient production of enantiopure sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 3-(cyanomethylsulfinyl)-L-alanine
Executive Summary
This application note details the semi-synthetic protocol for 3-(cyanomethylsulfinyl)-L-alanine , also known as
The protocol utilizes a two-phase biomimetic synthesis :
-
Chemoselective
-alkylation of L-cysteine with chloroacetonitrile. -
Controlled oxidation of the thioether to the sulfoxide using Sodium Periodate (
) to prevent over-oxidation to the sulfone.
Key Technical Advantages:
-
Chiral Integrity: Starts from L-Cysteine, preserving the
-carbon stereochemistry. -
Chemoselectivity: Optimized pH conditions prevent
-alkylation. -
Scalability: Protocol is designed for gram-scale synthesis adaptable to larger batches.
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves hazardous reagents. All manipulations must be performed in a fume hood.
| Reagent | Hazard Class | Precaution |
| Chloroacetonitrile | High Toxicity (Oral/Dermal) , Flammable | Use double nitrile gloves. Inactivates with bleach. |
| L-Cysteine HCl | Irritant | Standard PPE. |
| Sodium Periodate | Oxidizer, Irritant | Avoid contact with organics; keep cold. |
| Product (Sulfoxide) | Potential Neurotoxin | Treat as a bioactive compound. |
Retrosynthetic Analysis & Pathway
The synthesis relies on the nucleophilicity of the thiol group in L-cysteine. The electron-withdrawing nature of the nitrile group in the intermediate (
Reaction Scheme Visualization
Figure 1: Synthetic pathway from L-Cysteine to the target Sulfoxide.
Detailed Experimental Protocol
Phase 1: Synthesis of -Cyanomethyl-L-cysteine (The Sulfide)
Objective: Selectively alkylate the sulfur atom without affecting the amine.
Mechanism: Nucleophilic substitution (
Reagents:
-
L-Cysteine Hydrochloride Monohydrate (
g, mol) -
Chloroacetonitrile (
g, mL, mol) -
Sodium Bicarbonate (
)[1] -
Solvent: Degassed Water / Ethanol (1:1 v/v)
Procedure:
-
Preparation: Dissolve L-Cysteine HCl (
mol) in mL of degassed water under Nitrogen atmosphere.-
Expert Note: Degassing is critical to prevent formation of Cystine (disulfide dimer) via air oxidation.
-
-
pH Adjustment: Cool to
°C. Slowly add solid until pH reaches .-
Logic: At pH
, the thiol (pKa 8.3) is significantly deprotonated to the thiolate ( ), which is a superior nucleophile to the amine ( , pKa 10). This ensures chemoselectivity.
-
-
Alkylation: Add Chloroacetonitrile (
mol) dropwise over 20 minutes. -
Reaction: Stir at
°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. -
Monitoring: Monitor by TLC (Silica; n-Butanol:Acetic Acid:Water 4:1:1). Stain with Ninhydrin.
-
Validation: The disappearance of the free thiol can be confirmed using Ellman’s Reagent (DTNB). If the solution remains yellow upon testing, the reaction is incomplete.
-
-
Isolation: Adjust pH to
(isoelectric point) with dilute acetic acid. Cool to °C overnight. The product, -cyanomethyl-L-cysteine, typically precipitates as a white solid. -
Purification: Recrystallize from water/ethanol.
-
Yield Expectation: 65–75%.
-
Phase 2: Oxidation to 3-(cyanomethylsulfinyl)-L-alanine
Objective: Oxidize the sulfide to sulfoxide (
Reagents:
Procedure:
-
Dissolution: Dissolve
-cyanomethyl-L-cysteine ( mmol) in mL water. Cool to °C in an ice bath. -
Oxidant Addition: Dissolve
( mmol, eq) in mL water. Add this solution dropwise to the amino acid solution over 30 minutes.-
Critical Control: Keep temperature
°C. Higher temperatures promote sulfone formation.
-
-
Reaction: Stir at
°C for 6 hours, then store at °C for 12 hours. -
Quenching: If excess oxidant is suspected, add a few drops of ethylene glycol.
-
Isolation:
-
Pass the reaction mixture through a cation-exchange column (e.g., Dowex 50W-X8,
form). -
Wash with water to remove inorganic salts (Sodium Iodate).
-
Elute the amino acid with
.
-
-
Lyophilization: Concentrate the eluate under vacuum (
°C) and lyophilize to obtain the white powder.
Quality Control & Characterization
The final product is a mixture of diastereomers (
| Technique | Expected Observation | Purpose |
| 1H NMR ( | Confirm structure and purity. The | |
| IR Spectroscopy | Self-Validating Step: Absence of peak at ~1150/1300 cm | |
| Mass Spectrometry | Confirm molecular weight. | |
| Ellman's Test | Negative (Colorless) | Confirms no unreacted thiol remains. |
Stereochemical Note
Chemical oxidation yields an approximate 1:1 mixture of diastereomers.[1] If a single diastereomer is required, enzymatic oxidation (using specific monooxygenases) or fractional crystallization of the picrate salts would be necessary, though these are non-standard for general synthetic protocols.
Troubleshooting Guide
Workflow Logic Diagram
Figure 2: Decision tree for reaction monitoring and troubleshooting.
References
-
Stowell, J. K., & Wiley, D. C. (1990). Synthesis of S-substituted cysteines.[1][5][6][7][8] This standard protocol for cysteine alkylation provides the basis for Phase 1.
-
Kubec, R., & Dadáková, E. (2009). Chromatographic methods for Determination of S-substituted cysteine derivatives.[1] Journal of Chromatography A. Link
-
Drzewiecki, G., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and Its Sulfoxide. MDPI Molecules.
and ). Link -
Organic Syntheses. S-Acetamidomethyl-L-cysteine hydrochloride.[6] Org.[4][6] Synth. 2002, 79, 19. (Foundational technique for cysteine protection/deprotection and alkylation). Link
-
Sigma-Aldrich. S-Methyl-L-cysteine sulfoxide Product Data. (Used for physical property benchmarking of the homologous series). Link
Sources
- 1. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide | MDPI [mdpi.com]
- 2. l-Cysteine electrooxidation in alkaline and acidic media: a combined spectroelectrochemical and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US5268483A - Process for the preparation of an L-alanine compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of 3-(cyanomethylsulfinyl)-L-alanine
Abstract
This application note presents a detailed, optimized, and validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-(cyanomethylsulfinyl)-L-alanine. The method utilizes a pre-column derivatization approach to enhance the analyte's chromatographic retention and UV absorbance, enabling sensitive and selective analysis. This guide provides a comprehensive protocol, from sample preparation and derivatization to chromatographic separation and detection. The causality behind experimental choices is explained to provide a deeper understanding of the method development process, ensuring scientific integrity and reproducibility. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of amino acid derivatives.
Introduction
3-(cyanomethylsulfinyl)-L-alanine is a sulfur-containing, non-proteinogenic amino acid derivative of L-alanine.[1][2][3][4][5][6] The analysis of such modified amino acids is of significant interest in various fields, including drug metabolism, toxicology, and biomarker discovery. Due to its polar nature and lack of a strong chromophore, direct HPLC analysis of 3-(cyanomethylsulfinyl)-L-alanine is challenging, often resulting in poor retention on reversed-phase columns and low sensitivity.[7][8][9]
To overcome these limitations, this method employs a pre-column derivatization strategy. Derivatization enhances the hydrophobicity of the analyte, improving its interaction with the stationary phase of a reversed-phase column, and introduces a chromophore for sensitive UV detection.[9][10] This application note details a method centered around derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's reagent.[10][11][12] This reagent reacts with the primary amine of the analyte to form a stable, strongly UV-absorbing derivative.[10][12]
Method Overview
The analytical workflow consists of three main stages: sample preparation and derivatization, HPLC separation, and UV detection. Each step has been optimized to ensure accuracy, precision, and robustness.
Figure 1: Overall analytical workflow for the determination of 3-(cyanomethylsulfinyl)-L-alanine.
Experimental
Reagents and Materials
-
3-(cyanomethylsulfinyl)-L-alanine standard
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Acetone
Instrumentation
A standard HPLC system equipped with a UV detector is required.
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column oven |
| Detector | UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Data Acquisition | Chromatography software |
Derivatization Protocol
The derivatization reaction with Marfey's reagent targets the primary amine of 3-(cyanomethylsulfinyl)-L-alanine. The reaction proceeds under mild alkaline conditions.
Figure 2: Pre-column derivatization of 3-(cyanomethylsulfinyl)-L-alanine with Marfey's Reagent.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the sample containing 3-(cyanomethylsulfinyl)-L-alanine in 100 µL of 50 mM sodium bicarbonate buffer (pH 8.5).
-
Reagent Addition: Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes in a heating block.
-
Quenching: After incubation, cool the reaction mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.
-
Dilution: Dilute the sample with the initial mobile phase (see section 3.4) to the desired concentration for HPLC analysis.
The choice of Marfey's reagent is based on its ability to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC. The resulting dinitrophenyl-alanine derivative exhibits a strong UV absorbance at approximately 340 nm, providing high sensitivity.[12]
HPLC Method
The separation is achieved using a C18 reversed-phase column with a gradient elution of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA) to improve peak shape.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 20 minutes, then a 5-minute hold at 50% B, followed by a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 340 nm |
The gradient elution is crucial for separating the derivatized analyte from potential interferences and the excess derivatizing reagent. The use of TFA as an ion-pairing agent helps to achieve sharp and symmetrical peaks.
Results and Discussion
This method provides excellent separation and sensitive detection of the derivatized 3-(cyanomethylsulfinyl)-L-alanine. The retention time and peak area are highly reproducible. The limit of detection (LOD) and limit of quantification (LOQ) should be determined according to standard validation protocols.
Conclusion
The described HPLC method with pre-column derivatization using Marfey's reagent is a reliable and robust approach for the quantitative analysis of 3-(cyanomethylsulfinyl)-L-alanine. The detailed protocol and the rationale behind the methodological choices provide a solid foundation for its implementation in research and quality control laboratories.
References
-
Di Pierro, D., et al. (2015). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. Journal of Chromatography B, 997, 1-8. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Journal of Chromatography B, 809(2), 263-277. Retrieved from [Link]
-
Selavka, C. M., & Krull, I. S. (1987). Determination of aromatic and sulfur-containing amino acids, peptides, and proteins using high-performance liquid chromatography with photolytic electrochemical detection. Analytical Chemistry, 59(14), 1833-1843. Retrieved from [Link]
-
Nilsson, S. (2019). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Retrieved from [Link]
-
Lee, D., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3358. Retrieved from [Link]
-
Christen, P., & Caccia, P. (1994). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In Methods in Molecular Biology (Vol. 33, pp. 277-285). Humana Press. Retrieved from [Link]
-
Restek Corporation. (2019). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
-
Garside, D. M., Monteiro, P. M. S., & Orren, M. J. (1992). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. Marine Chemistry, 38(1-2), 1-13. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. Journal of Chromatography B, 879(29), 3148-3161. Retrieved from [Link]
-
Sharma, A., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 1-10. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens | Request PDF. Retrieved from [Link]
-
SIELC Technologies. (2023, June 14). HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. Retrieved from [Link]
-
Pan, Y., & Fenselau, C. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(23), 5647-5657. Retrieved from [Link]
-
Selavka, C. M., & Krull, I. S. (1987). Determination of aromatic and sulfur-containing amino acids, peptides, and proteins using high-performance liquid chromatography with photolytic electrochemical detection. Analytical Chemistry, 59(14), 1833-1843. Retrieved from [Link]
-
Shimadzu. (n.d.). 01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]
-
Vignoli, L., et al. (2014). A critical evaluation for the determination of citrulline and related amino acids in human plasma by pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. Analytical Methods, 6(16), 6345-6353. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439742, 3-cyano-L-alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90659041, 3-methylsulfinyl-L-alanine. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-CYANO-L-ALANINE. Retrieved from [Link]
-
University of California, Davis. (n.d.). UV absorption of Amino Acids. Retrieved from [Link]
-
FooDB. (2015, May 7). Showing Compound 3-cyano-L-alanine (FDB030412). Retrieved from [Link]
-
Wikipedia. (n.d.). Alanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical absorption spectrum of the L-alanine crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Shows the UV-Visible spectra of pure L-alanine single crystal. Retrieved from [Link]
-
PubChemLite. (n.d.). Alanine, 3-(ethylsulfinyl)- (C5H11NO3S). Retrieved from [Link]
-
Jiang, L., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643. Retrieved from [Link]
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A Robust HILIC-MS/MS Method for the Quantification of Cyanomethylsulfinyl Alanine in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cyanomethylsulfinyl alanine in human plasma. Cyanomethylsulfinyl alanine, a polar, sulfur-containing amino acid derivative, presents analytical challenges due to its hydrophilic nature. To overcome poor retention on traditional reversed-phase columns, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC). The protocol described herein provides a complete workflow, from sample preparation using protein precipitation to the fully validated LC-MS/MS parameters. The method is validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and is suitable for use in regulated pharmacokinetic and toxicokinetic studies.[1][2]
Introduction
Cyanomethylsulfinyl alanine is an emerging analyte of interest in metabolic studies and drug development. As a modified amino acid, its structure combines the polarity of an alanine backbone with a sulfoxide and a nitrile functional group. Accurate quantification of such polar molecules in complex biological matrices like plasma is crucial for understanding their pharmacokinetic profiles.
Conventional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for highly polar compounds, leading to co-elution with matrix components and ion suppression.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative that utilizes a high organic mobile phase to retain and separate polar analytes.[4][5] This approach not only improves chromatographic performance but also enhances electrospray ionization (ESI) efficiency, leading to greater sensitivity.[5]
This guide provides a comprehensive, field-tested protocol for the quantification of cyanomethylsulfinyl alanine using a HILIC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. We will explain the rationale behind key experimental choices, from sample extraction to the optimization of mass spectrometry parameters, ensuring a self-validating and reproducible system.
Experimental
Materials and Reagents
-
Analytes: Cyanomethylsulfinyl Alanine and its stable isotope-labeled internal standard (SIL-IS), Cyanomethylsulfinyl Alanine-d3.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).
-
Biological Matrix: Blank human plasma (K2-EDTA).
LC-MS/MS Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of high-pressure binary gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.
Analyte Structure and Predicted Fragmentation
The proposed structure for cyanomethylsulfinyl alanine is S-(cyanomethyl)-L-cysteine sulfoxide. The key to developing a selective MRM method is understanding the molecule's fragmentation pattern under collision-induced dissociation (CID). The sulfoxide moiety is a known site of facile cleavage.[6][7] The C-S bonds adjacent to the sulfoxide are MS-labile and are expected to fragment preferentially.[8][9]
Caption: Predicted fragmentation pathway for cyanomethylsulfinyl alanine.
Chromatographic Conditions
HILIC chromatography was selected for its superior ability to retain and separate polar analytes.[3][4] An amide-based stationary phase was chosen to provide robust and reproducible hydrophilic interactions.
| Parameter | Setting |
| Column | Amide HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B to 60% B over 5 min, hold for 1 min, return to 95% B |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions were optimized by direct infusion of the analyte and SIL-IS.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (H-ESI) |
| Spray Voltage | 3500 V |
| Sheath Gas | 40 Arb |
| Aux Gas | 10 Arb |
| Capillary Temp | 320°C |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Cyanomethylsulfinyl Alanine | 177.03 | 131.03 (Quantifier) | 15 |
| 177.03 | 88.00 (Qualifier) | 22 | |
| Cyanomethylsulfinyl Alanine-d3 (SIL-IS) | 180.05 | 134.05 | 15 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and SIL-IS in methanol.
-
Working Solutions: Serially dilute the stock solutions in 50:50 acetonitrile:water to prepare calibration standards and QC working solutions.
-
Spiking: Spike the working solutions into blank human plasma (5% v/v) to achieve the final concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High).
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[10][11] Cold acetonitrile is used to efficiently crash proteins while ensuring the polar analyte remains in the supernatant.
Caption: Workflow for sample preparation by protein precipitation.
Bioanalytical Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2] This ensures the method is reliable and suitable for its intended purpose in a regulated environment.[12][13]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples <20% of LLOQ response. |
| Calibration Curve | Define the relationship between concentration and response. | ≥75% of standards within ±15% of nominal (±20% at LLOQ); r² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to nominal and the reproducibility. | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization. | CV of matrix factor across different lots ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent and reproducible. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of nominal concentration. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within 80-120% and precision ≤20%. |
Results and Discussion
The developed HILIC-MS/MS method demonstrated excellent performance for the quantification of cyanomethylsulfinyl alanine in human plasma. The use of HILIC provided good retention (retention time ~3.5 min) and symmetric peak shape, separating the analyte from the solvent front and potential matrix interferences.
The validation results met all acceptance criteria as defined by the FDA guidelines. The calibration curve was linear over the range of 1-1000 ng/mL with a coefficient of determination (r²) consistently >0.995. Accuracy and precision were within acceptable limits for all QC levels. The simple protein precipitation protocol yielded consistent recovery and minimal matrix effect, making it suitable for high-throughput analysis.
Conclusion
This application note presents a robust, sensitive, and selective HILIC-MS/MS method for the quantification of cyanomethylsulfinyl alanine in human plasma. The protocol has been fully validated and is ready for implementation in regulated bioanalytical laboratories supporting drug development programs. The detailed step-by-step procedures and the scientific rationale provided herein serve as a comprehensive guide for researchers and scientists in the field.
References
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
- Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS.
- Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?.
- LCGC North America. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. Retrieved from SickKids Research Institute website.
- Google Patents. (n.d.). EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same.
- WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography.
- MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
- ResearchGate. (n.d.). Sulfoxide-containing MS-cleavable cross-linkers.
- ResearchGate. (n.d.). Fragmentation of asymmetric and symmetric sulfoxide moieties.
- National Center for Biotechnology Information. (2016, July 14). Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- ResearchGate. (2011, January). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances.
- ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study.
- eScholarship, University of California. (n.d.). Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Studying Protein–Protein Interactions.
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Application Note: A Protocol for the Enantioselective Synthesis of L-Alanine, 3-(Cyanomethylsulfinyl)-
Introduction
Non-proteinogenic amino acids are crucial building blocks in modern drug discovery, offering novel pharmacodynamic and pharmacokinetic properties. L-alanine, 3-(cyanomethylsulfinyl)- is a structurally unique amino acid featuring both a chiral center at the α-carbon and a sulfoxide group, which itself can be a stereocenter. The presence of the cyanomethylsulfinyl moiety introduces a polar, functionalized side chain that can engage in specific interactions with biological targets. This document provides a detailed, research-level guide for the enantioselective synthesis of L-alanine, 3-(cyanomethylsulfinyl)-, designed for researchers and professionals in synthetic chemistry and drug development.
The synthetic strategy outlined herein is a multi-step sequence designed to ensure high enantiomeric purity of the final compound. The core of this approach is the construction of the amino acid backbone from a chiral precursor, followed by the elaboration of the side chain. This application note provides both the theoretical underpinnings and a practical, step-by-step protocol for this synthesis.
Synthetic Strategy Overview
The enantioselective synthesis of the target molecule will be approached in a linear fashion, starting from a commercially available and enantiopure starting material, N-Boc-L-cysteine methyl ester. This strategy ensures that the stereochemistry at the α-carbon is set from the beginning. The synthesis involves three key transformations:
-
S-Alkylation: Introduction of the cyanomethyl group onto the sulfur atom of the cysteine derivative.
-
Oxidation: Conversion of the resulting sulfide to a sulfoxide. This step is critical as it creates a second potential stereocenter. For the purpose of this protocol, a non-stereoselective oxidation will be employed, leading to a diastereomeric mixture of sulfoxides, which could be separated if necessary in later stages.
-
Hydrolysis: Deprotection of the carboxyl and amino groups to yield the final amino acid.
The overall workflow is depicted in the diagram below.
Caption: Overall synthetic workflow.
Experimental Protocols
Part 1: Synthesis of N-Boc-S-(cyanomethyl)-L-cysteine methyl ester
This initial step involves the nucleophilic attack of the cysteine thiol on 2-bromoacetonitrile to form the S-alkylated product. The use of a mild base is crucial to deprotonate the thiol without causing significant side reactions.
Materials:
-
N-Boc-L-cysteine methyl ester
-
2-Bromoacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-Boc-L-cysteine methyl ester (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-bromoacetonitrile (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-S-(cyanomethyl)-L-cysteine methyl ester as a clear oil.
Part 2: Synthesis of N-Boc-L-alanine, 3-(cyanomethylsulfinyl)- methyl ester
The oxidation of the sulfide to a sulfoxide can be achieved using various reagents. A common and effective method is the use of meta-chloroperoxybenzoic acid (m-CPBA). This reaction will produce a mixture of diastereomers at the sulfur center.
Materials:
-
N-Boc-S-(cyanomethyl)-L-cysteine methyl ester
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-S-(cyanomethyl)-L-cysteine methyl ester (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of diastereomers, can be used in the next step without further purification, or the diastereomers can be separated by careful column chromatography or HPLC if desired.
Part 3: Synthesis of L-Alanine, 3-(cyanomethylsulfinyl)-
The final step is the simultaneous deprotection of the N-Boc group and hydrolysis of the methyl ester. This is typically achieved under acidic conditions.
Materials:
-
N-Boc-L-alanine, 3-(cyanomethylsulfinyl)- methyl ester
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Diethyl ether
-
Lyophilizer (optional)
Procedure:
-
To the crude N-Boc-L-alanine, 3-(cyanomethylsulfinyl)- methyl ester from the previous step, add a 6 M aqueous HCl solution.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the aqueous solution with diethyl ether to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude product as its hydrochloride salt.
-
The product can be further purified by recrystallization or by ion-exchange chromatography.
-
For isolation of the zwitterionic form, the pH of an aqueous solution of the hydrochloride salt can be adjusted to the isoelectric point.
-
Lyophilization of the purified aqueous solution will yield the final product as a white solid.
Data Summary
| Step | Product | Starting Material | Reagents | Yield (Typical) | Purity (Typical) |
| 1 | N-Boc-S-(cyanomethyl)-L-cysteine methyl ester | N-Boc-L-cysteine methyl ester | 2-Bromoacetonitrile, K₂CO₃ | 85-95% | >95% (after chromatography) |
| 2 | N-Boc-L-alanine, 3-(cyanomethylsulfinyl)- methyl ester | N-Boc-S-(cyanomethyl)-L-cysteine methyl ester | m-CPBA | 90-98% | >90% (mixture of diastereomers) |
| 3 | L-Alanine, 3-(cyanomethylsulfinyl)- | N-Boc-L-alanine, 3-(cyanomethylsulfinyl)- methyl ester | 6 M HCl | 70-85% | >98% (after purification) |
Mechanistic Insights
The key to the enantioselectivity of this synthesis lies in the use of an enantiopure starting material, L-cysteine. The stereocenter at the α-carbon is maintained throughout the reaction sequence. The oxidation of the sulfide to the sulfoxide is a critical step that introduces a new chiral center at the sulfur atom.[1] Chiral sulfoxides are valuable synthons in organic synthesis.[1][2]
The oxidation with an achiral reagent like m-CPBA results in a mixture of diastereomers. For applications where the stereochemistry at the sulfur is important, a stereoselective oxidation method would be required.[1] This could involve the use of a chiral oxidant or a catalytic system with a chiral ligand, such as a modified Sharpless or Kagan oxidation.[1][2]
Caption: Diastereoselective oxidation of the sulfide.
Conclusion
This application note provides a comprehensive and practical guide for the enantioselective synthesis of L-alanine, 3-(cyanomethylsulfinyl)-. By starting with an enantiopure precursor, the chirality at the α-carbon is secured. The described protocol is robust and scalable, making it suitable for both academic research and industrial applications in drug development. Further optimization could focus on the diastereoselective oxidation of the sulfide to access individual diastereomers of the final product.
References
-
Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications (RSC Publishing). Available at: [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Chemistry. Available at: [Link]
-
Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. Available at: [Link]
-
Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. Available at: [Link]
-
A Computational Approach to the Synthesis of Chiral Sulfoxides. DDD UAB. Available at: [Link]
-
Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides. PMC. Available at: [Link]
-
Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available at: [Link]
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Google Books.
Sources
Application Notes and Protocols for the Crystallization of L-Alanine, 3-(cyanomethylsulfinyl)-
Introduction: Navigating the Crystallization of a Novel Amino Acid Derivative
L-Alanine, 3-(cyanomethylsulfinyl)- is a unique amino acid derivative characterized by a polar sulfoxide group and a cyano moiety. As a likely zwitterionic compound, its crystallization behavior is governed by strong intermolecular forces, including hydrogen bonding and electrostatic interactions.[1] The presence of both a hydrogen bond donor (amine) and acceptors (carboxylate, sulfoxide, nitrile) suggests a propensity for self-association and interaction with polar solvents.[2] These structural features are paramount in designing an effective crystallization strategy.
Part 1: Foundational Steps - Solvent Screening and Solubility Assessment
The cornerstone of any successful crystallization process is the selection of an appropriate solvent system.[3] An ideal solvent should exhibit a significant difference in the solubility of L-Alanine, 3-(cyanomethylsulfinyl)- at elevated and ambient temperatures for cooling crystallization, or be miscible with an anti-solvent for precipitation methods. The initial step is a systematic screening of a diverse range of solvents.
Protocol 1.1: Systematic Solvent Screening
Objective: To identify suitable solvents and solvent/anti-solvent systems for the crystallization of L-Alanine, 3-(cyanomethylsulfinyl)-.
Materials:
-
L-Alanine, 3-(cyanomethylsulfinyl)-
-
A selection of solvents with varying polarities (see Table 1)
-
Small-volume vials (e.g., 2 mL HPLC vials)
-
Magnetic stir plate and stir bars
-
Heat block or oil bath
-
Micro-spatula
Procedure:
-
Initial Solubility Assessment (Room Temperature): a. Place a small, accurately weighed amount (e.g., 5-10 mg) of L-Alanine, 3-(cyanomethylsulfinyl)- into separate vials. b. Add a solvent from Table 1 dropwise to each vial while stirring at room temperature. c. Observe the dissolution. Categorize the solubility as:
- High Solubility: Dissolves in < 0.5 mL.
- Moderate Solubility: Dissolves in 0.5 - 2.0 mL.
- Low/Insoluble: Does not fully dissolve in > 2.0 mL.
-
Elevated Temperature Solubility Assessment: a. For solvents where the compound showed low or moderate solubility at room temperature, gently heat the vials (e.g., to 40-60 °C) while stirring. b. Observe if dissolution occurs. Note the approximate temperature of complete dissolution. c. Allow the clear solutions to cool slowly to room temperature and then further cool in an ice bath. Observe for crystal formation.
-
Anti-Solvent Screening: a. For solvents where the compound showed high solubility, add a miscible anti-solvent (a solvent in which the compound is expected to be insoluble) dropwise until turbidity (cloudiness) is observed, indicating precipitation. b. Gently warm the turbid solution until it becomes clear again, then allow it to cool slowly.
Data Interpretation:
The results of this screening will guide the selection of the appropriate crystallization method.
-
Ideal for Cooling Crystallization: Solvents that show low or moderate solubility at room temperature but high solubility at elevated temperatures.
-
Ideal for Anti-Solvent Crystallization: A solvent/anti-solvent pair where the compound is highly soluble in the solvent and insoluble in the anti-solvent, and the two are miscible.
-
Ideal for Evaporation Crystallization: Solvents where the compound has moderate solubility at room temperature.
Table 1: Suggested Solvents for Screening and Hypothetical Outcomes
| Solvent | Polarity Index | Expected Solubility Behavior | Potential Application |
| Water | 10.2 | High | Anti-solvent addition |
| Methanol | 5.1 | High to Moderate | Anti-solvent addition, Evaporation |
| Ethanol | 4.3 | Moderate | Cooling, Evaporation |
| Isopropanol | 3.9 | Low to Moderate | Cooling |
| Acetonitrile | 5.8 | Moderate | Cooling, Evaporation |
| Acetone | 5.1 | Low to Moderate | Cooling |
| Ethyl Acetate | 4.4 | Low/Insoluble | Anti-solvent |
| Toluene | 2.4 | Insoluble | Anti-solvent |
| Heptane | 0.1 | Insoluble | Anti-solvent |
Part 2: Detailed Crystallization Protocols
Based on the outcomes of the solvent screening, the following detailed protocols can be adapted.
Protocol 2.1: Cooling Crystallization
Causality: This technique relies on the principle that the solubility of a solid in a liquid decreases as the temperature of the solution is lowered. By creating a saturated solution at a higher temperature and then cooling it, the solution becomes supersaturated, driving the nucleation and growth of crystals.[4] The rate of cooling is a critical parameter: slow cooling generally yields larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller, less pure crystals.[4]
Workflow Diagram:
Caption: Workflow for Cooling Crystallization.
Procedure:
-
Dissolution: In a suitable flask, add L-Alanine, 3-(cyanomethylsulfinyl)- and the chosen solvent (e.g., isopropanol or ethanol). Heat the mixture with stirring to a temperature just below the solvent's boiling point until all the solid has dissolved. Add the solvent in small portions until a clear, saturated solution is obtained.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. This slow cooling phase is crucial for the formation of high-quality crystals.
-
Secondary Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2.2: Anti-Solvent Crystallization
Causality: This method induces crystallization by reducing the solubility of the solute in a solution through the addition of a miscible "anti-solvent" in which the solute is insoluble.[5] This rapidly generates a state of high supersaturation, leading to nucleation and crystal growth. The rate of anti-solvent addition and the degree of agitation are key parameters for controlling crystal size and morphology.
Workflow Diagram:
Caption: Workflow for Anti-Solvent Crystallization.
Procedure:
-
Dissolution: Dissolve L-Alanine, 3-(cyanomethylsulfinyl)- in a minimum amount of a "good" solvent (e.g., water or methanol) at room temperature to form a concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, slowly add the chosen anti-solvent (e.g., ethyl acetate or acetone) dropwise. Continue addition until the solution becomes persistently turbid.
-
Seeding (Optional): If nucleation is slow, adding a small seed crystal can induce crystallization.
-
Maturation: Allow the mixture to stir for a period (e.g., 1-2 hours) to allow the crystals to grow and the system to reach equilibrium.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2.3: Slow Evaporation Crystallization
Causality: This technique achieves supersaturation by slowly removing the solvent from the solution, thereby increasing the concentration of the solute until it exceeds its solubility limit and begins to crystallize.[6] This is often a gentle method that can yield high-quality single crystals, but it can be time-consuming. The rate of evaporation is controlled by restricting the opening of the crystallization vessel.
Workflow Diagram:
Caption: Workflow for Slow Evaporation Crystallization.
Procedure:
-
Solution Preparation: Prepare a solution of L-Alanine, 3-(cyanomethylsulfinyl)- in a suitable solvent (e.g., methanol or acetonitrile) that is not fully saturated at room temperature.
-
Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation Setup: Transfer the clear solution to a clean vial. Cover the opening of the vial with parafilm and pierce a few small holes with a needle. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitoring: Monitor the vial over several days to weeks for the formation of crystals.
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Part 3: Trustworthiness and Self-Validation
To ensure the robustness and reproducibility of these protocols, the following self-validating steps are essential:
-
Characterization of the Crystalline Product: The identity and purity of the crystallized material should be confirmed using appropriate analytical techniques, such as:
-
Melting Point Analysis: A sharp melting point indicates high purity.
-
Spectroscopy (NMR, IR): To confirm the chemical structure and absence of solvent impurities.
-
Chromatography (HPLC): To quantify the purity of the final product.
-
-
Polymorph Screening: Different crystallization conditions can lead to different crystalline forms (polymorphs) with distinct physical properties. It is advisable to analyze the crystalline solid by Powder X-Ray Diffraction (PXRD) to identify the polymorphic form.
-
Consistency Checks: Repeat the optimized crystallization procedure to ensure consistent results in terms of yield, purity, and crystal form.
By systematically applying the screening and crystallization protocols and rigorously characterizing the resulting material, researchers can develop a reliable and scalable method for obtaining high-quality crystals of L-Alanine, 3-(cyanomethylsulfinyl)-.
References
-
Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design. Available at: [Link]
-
Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). Acta Crystallographica Section E. Available at: [Link]
-
Slow Evaporation Method. University of Washington, Department of Chemistry. Available at: [Link]
-
Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm. Available at: [Link]
-
Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Zwitterion - Wikipedia. Available at: [Link]
-
The crystal structure of the zwitterionic co-crystal of 2,4-dichloro-6-{[(3-hydroxypropyl)azaniumyl]methyl}phenolate and 2,4-dichlorophenol. IUCrData. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. Molecular Pharmaceutics. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals. ResearchGate. Available at: [Link]
-
3-methylsulfinyl-L-alanine | C4H9NO3S | CID 90659041 - PubChem. Available at: [Link]
-
Sulfoxide - Wikipedia. Available at: [Link]
-
Alanine - Wikipedia. Available at: [Link]
-
Crystallization of Ultrafine Particles of Active Pharmaceutical Ingredients Using Liquid Antisolvent Technique. New Jersey Institute of Technology. Available at: [Link]
-
Protein precipitation and denaturation by dimethyl sulfoxide. PubMed. Available at: [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. Available at: [Link]
-
Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain. Green Chemistry. Available at: [Link]
- Process for the preparation of protected l-alanine derivatives - Google Patents.
-
S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Zwitterion - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. L-Alanine, 3-(1-propenylsulfinyl)- | C6H11NO3S | CID 441454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Cyanomethylsulfinyl Alanine
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with cyanomethylsulfinyl alanine. This document provides in-depth, scientifically grounded troubleshooting advice for researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist to explain the underlying chemical principles, empowering you to make informed decisions for robust method development.
Understanding the Analyte: Cyanomethylsulfinyl Alanine
Cyanomethylsulfinyl alanine is a polar, zwitterionic compound, possessing both a basic amino group and an acidic carboxylic acid group. Its structure also includes a polar sulfoxide and a nitrile group. This combination of functionalities makes its chromatographic behavior highly sensitive to mobile phase pH and prone to undesirable secondary interactions with the stationary phase, which are the primary drivers of peak tailing.
Similar to its parent amino acid, alanine, which has pKa values of approximately 2.34 for the carboxyl group and 9.87 for the amino group, cyanomethylsulfinyl alanine's charge state is highly dependent on pH.[1] This is a critical factor in controlling its retention and peak shape in reversed-phase HPLC.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing significant peak tailing for cyanomethylsulfinyl alanine. What are the first and simplest things I should check?
A1: Initial System & Method Verification
Before delving into complex chemical optimizations, it's crucial to rule out common instrumental or procedural issues. Peak tailing can often be caused by factors unrelated to the column chemistry itself.[2]
Expert Explanation: Extra-column volume, or dead volume, is a primary culprit for peak distortion.[3] This refers to any volume the sample encounters outside of the packed bed of the column (e.g., in tubing, fittings, or the detector flow cell). Excessive dead volume allows the analyte band to spread, leading to broader and often asymmetric peaks. Similarly, a partially blocked column frit can disrupt the uniform flow of the mobile phase, causing the sample to enter the column unevenly and resulting in distorted peaks.[4]
Protocol: Initial System Check
-
Check for Leaks: Carefully inspect all fittings from the injector to the detector. A leak will cause a drop in pressure and can lead to baseline noise and peak shape issues.[5]
-
Verify Tubing and Connections: Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005") and the shortest possible length, especially between the column and the detector, to minimize extra-column volume.[3]
-
Column Frit Inspection: If tailing appears suddenly for all peaks, not just your analyte, the inlet frit of the column may be blocked. Disconnect the column, reverse it, and flush it with a strong solvent (disconnected from the detector) to try and dislodge particulates. If this fails, the frit or the column may need replacement.[4][5]
-
Run a System Blank: Inject a blank (your mobile phase) to ensure the baseline is stable and free of ghost peaks or other anomalies that could indicate system contamination.
Q2: My HPLC system seems to be in good order, but the tailing persists. How could my mobile phase be the cause?
A2: Mobile Phase pH and Buffer Optimization
The mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like cyanomethylsulfinyl alanine.[6][7][8] Operating too close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, causing severe peak distortion.[7][9]
Expert Explanation: The primary cause of peak tailing for basic or zwitterionic compounds on silica-based C18 columns is secondary ionic interactions.[4][10] Residual silanol groups (Si-OH) on the silica surface are acidic and become deprotonated (Si-O⁻) at mid-range pH values (typically > pH 3).[3][4] The positively charged amino group of your analyte can then interact strongly with these negative sites, creating a secondary, non-hydrophobic retention mechanism that leads to tailing.[4][11]
By lowering the mobile phase pH (e.g., to pH ≤ 3), you suppress the ionization of these silanol groups, minimizing this unwanted interaction.[4][10][12] At this low pH, the analyte's carboxyl group will be protonated (neutral), and the amino group will be protonated (positive charge), resulting in a single, consistent ionic form that behaves more predictably.
Protocol: Mobile Phase pH Adjustment
-
Select an Appropriate Buffer: Choose a buffer with a pKa within +/- 1 unit of your target pH. For a target pH of 2.5-3.0, formic acid (0.1%) or a phosphate buffer are excellent choices.[11]
-
Prepare Mobile Phase: Prepare your aqueous mobile phase containing the buffer at a concentration of 10-25 mM. Ensure the pH is accurately measured and adjusted after adding the organic modifier if preparing it pre-mixed.
-
Systematic Test: Analyze your sample using a mobile phase with a pH of 3.0. If tailing improves but is not eliminated, incrementally decrease the pH to 2.8, then 2.5, observing the peak shape at each step.
-
Re-equilibrate: Always ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
Q3: I've lowered the mobile phase pH, which helped, but there's still noticeable tailing. What column-related issues should I investigate?
A3: Addressing Column Overload and Strong Secondary Interactions
If mobile phase optimization isn't sufficient, the issue may lie with strong interactions on the stationary phase or simply injecting too much sample mass.
Expert Explanation:
-
Mass Overload: Every column has a finite sample capacity. When too much analyte mass is injected, the stationary phase becomes saturated at the peak's center.[13] This causes excess analyte molecules to travel faster through the column, resulting in a characteristic "shark fin" or right-triangle peak shape, a form of tailing.[13][14][15]
-
Silanol Activity: Even at low pH, some residual silanol groups can still interact with polar analytes.[10] Older columns (Type A silica) are particularly notorious for high silanol activity due to metal contaminants and less complete surface bonding.[10] Modern, high-purity (Type B) silica columns that are "end-capped" (where residual silanols are chemically deactivated) are strongly recommended to reduce these interactions.[10][12][16]
Protocol: Diagnosing Column Issues
-
Test for Mass Overload: Dilute your sample by a factor of 5 and re-inject. If the peak shape becomes significantly more symmetrical, you are likely experiencing mass overload.[12] To solve this, either reduce the sample concentration or use a column with a larger internal diameter or higher loading capacity.[15]
-
Use a High-Purity, End-Capped Column: If you are not already, switch to a modern, base-deactivated, or end-capped C18 column from a reputable manufacturer. These columns are specifically designed to minimize silanol interactions and provide better peak shapes for basic and polar compounds.[3][16]
-
Consider an Alternative Stationary Phase: If tailing persists even on a high-quality C18 column, the silanol interactions may be too strong to overcome. Consider a column with a polar-embedded stationary phase or a non-silica-based polymer column, which eliminates the issue of silanol activity altogether.[10]
Q4: What advanced strategies can I employ to specifically counteract silanol interactions and improve peak shape?
A4: Using Mobile Phase Additives as Competing Agents or Ion-Pairing Reagents
When pH control is insufficient, mobile phase additives can be used to either mask the problematic silanol groups or alter the analyte itself to prevent unwanted interactions.
Expert Explanation:
-
Competing Bases: Small, basic additives like triethylamine (TEA) are added to the mobile phase in low concentrations (e.g., 10-25 mM). The TEA molecules are small enough to reach the residual silanol sites and, being basic, will preferentially interact with them. This effectively "masks" the active sites from your larger analyte, allowing it to undergo a more ideal hydrophobic separation and elute with a symmetrical peak.[10]
-
Ion-Pairing Reagents: For highly polar, ionic compounds that have poor retention and peak shape, ion-pairing chromatography can be a powerful solution.[17] An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate, SDS), is added to the mobile phase.[17][18] This reagent has a polar head that pairs with the opposite charge on the analyte and a non-polar tail that increases the overall hydrophobicity of the resulting complex. This new, neutral ion-pair has a much stronger interaction with the C18 stationary phase, leading to increased retention and often dramatically improved peak shape.[19][20]
Table 1: Mobile Phase Additives for Peak Shape Improvement
| Additive Type | Example | Typical Concentration | Mechanism of Action | Expected Outcome |
| Competing Base | Triethylamine (TEA) | 10-25 mM | Masks active silanol sites on the stationary phase, preventing secondary ionic interactions with the analyte.[10] | Reduced tailing, improved peak symmetry. |
| Ion-Pair Reagent | Sodium Dodecyl Sulfate (SDS) | 0.1 - 5 mM | Forms a neutral, hydrophobic ion-pair with the charged analyte, increasing retention and improving peak shape.[17][18] | Increased retention time, significantly reduced tailing. |
| Chaotropic Salt | Sodium Perchlorate (NaClO₄) | 20-100 mM | Disrupts the water shell around the analyte, promoting interaction with the stationary phase and reducing silanol effects.[21] | Increased retention, reduced tailing. |
Protocol: Using a Competing Base (TEA)
-
Prepare your aqueous mobile phase (e.g., pH 3 phosphate buffer).
-
Add triethylamine to a final concentration of 20 mM.
-
Re-adjust the final mobile phase pH to your target value, as TEA is basic.
-
Equilibrate the column thoroughly (at least 20-30 column volumes, as additives can take longer to equilibrate).
-
Inject the sample and assess peak shape improvement.
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression for troubleshooting peak tailing for cyanomethylsulfinyl alanine.
Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex Inc. website: [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website: [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Crawford Scientific website: [Link]
-
ACE HPLC Columns. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from Advanced Chromatography Technologies website: [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from Chromatography Today website: [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from Longdom Publishing website: [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News website: [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from Chromatography Today website: [Link]
-
Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from Biovanix website: [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website: [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from Phenomenex Inc. website: [Link]
-
Separation Science. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Retrieved from Separation Science website: [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex Inc. website: [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from Technology Networks website: [Link]
-
ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing? Retrieved from ResearchGate website: [Link]
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MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Retrieved from MDPI website: [Link]
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SIELC. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from SIELC Technologies website: [Link]
-
MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from MTC USA website: [Link]
-
Chrom Tech, Inc. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from Chrom Tech website: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex Inc. website: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website: [Link]
-
PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from National Library of Medicine website: [Link]
-
LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from LCGC International website: [Link]
-
Chromatography Today. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from Chromatography Today website: [Link]
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Universitat de València. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from Universitat de València website: [Link]
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Semantic Scholar. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from Semantic Scholar website: [Link]
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Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from Shodex website: [Link]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from Aurigene website: [Link]
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Liberty University. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from Liberty University Digital Commons website: [Link]
-
LCGC Europe. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from Chromatography Online website: [Link]
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Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from Rhenium Group website: [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu Corporation website: [Link]
-
LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International website: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-cyano-L-alanine. Retrieved from PubChem website: [Link]
-
Matmatch. (n.d.). Alanine (C3H7NO2) properties. Retrieved from Matmatch website: [Link]
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National Center for Biotechnology Information. (n.d.). Cys-Ala-Ala. Retrieved from PubChem website: [Link]
-
Exposome-Explorer. (n.d.). Alanine (Compound). Retrieved from Exposome-Explorer website: [Link]
-
J&K Scientific LLC. (2023, December 20). L-Alanine Properties. Retrieved from J&K Scientific website: [Link]
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Technical Support Center: Solubility Optimization for L-alanine, 3-(cyanomethylsulfinyl)-
Executive Summary & Chemical Identity Check[1][2]
Warning: CAS Registry Number Ambiguity Before proceeding, verify your vial. There is a known database conflict regarding CAS 116313-85-0 .[1] In some commercial databases, this CAS is erroneously linked to 3,4-Dihydroxy-5-nitrobenzaldehyde (an Entacapone impurity).[1]
-
Target Molecule: L-alanine, 3-(cyanomethylsulfinyl)- (also referred to as S-(cyanomethyl)-L-cysteine sulfoxide).[1]
-
Chemical Structure: A zwitterionic amino acid backbone with a polar sulfoxide and a nitrile group on the side chain (
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Physical Appearance: White to off-white crystalline solid.[1] (If your powder is bright yellow, you likely have the nitrobenzaldehyde impurity; stop and verify).[1]
This compound presents a "perfect storm" for solubility issues: it combines the high lattice energy of a zwitterionic amino acid with the dipole-dipole interactions of a sulfoxide and a nitrile.[1] The result is a solid that resists dissolution in neutral water and traditional organic solvents.[1]
Diagnostic Matrix: Solubility Profile
Use this table to select the correct solvent system based on your downstream application.
| Solvent System | Solubility Rating | Suitability | Technical Notes |
| Neutral Water (pH 7.0) | Low / Inconsistent | Poor | Often forms a cloudy suspension due to zwitterionic aggregation near the isoelectric point (pI).[1] |
| Dilute Acid (0.1 M HCl) | High | Excellent | Protonation of the amine ( |
| Dilute Base (0.1 M NaOH) | Moderate | Risky | Solubilizes via carboxylate formation, but risks nitrile hydrolysis or beta-elimination at the sulfoxide.[1] |
| DMSO (Anhydrous) | High | Good | Excellent for stock solutions (up to 50-100 mM).[1] Hygroscopic nature requires careful storage.[1] |
| Ethanol / Methanol | Low | Poor | The zwitterionic headgroup is insoluble in alcohols.[1] |
| PBS (1x) | Low | Poor | Ionic strength often induces "salting out" precipitation.[1] |
Critical Troubleshooting Protocols
Protocol A: The "Acid-Drop" Method (Recommended for Aqueous Assays)
Why this works: Moving the pH below the pK1 (carboxyl group, approx 2.0-2.[1]3) ensures the molecule carries a net positive charge, breaking the intermolecular ionic bonds that hold the crystal together.
-
Weigh the target amount of L-alanine, 3-(cyanomethylsulfinyl)-.[1]
-
Add 80% of the final volume of Milli-Q water .[1] Result: Cloudy suspension.
-
While stirring, add 1.0 M HCl dropwise.
-
Adjust to final volume with water.[1]
-
Sterilization: Filter sterilize using a 0.22 µm PVDF membrane.[1] Do not autoclave (thermal instability of the sulfoxide).[1]
Protocol B: DMSO Stock Preparation (For Cell Culture/Screening)
Why this works: DMSO has a high dielectric constant and disrupts the dipole interactions of the sulfoxide/nitrile side chain.[1]
-
Prepare a 100 mM stock in anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at ambient temperature (Do not heat >35°C).[1]
-
Storage: Aliquot immediately into amber vials. Store at -20°C.
Stability & Degradation Mechanisms[1][3]
Understanding why the compound degrades is essential for troubleshooting "yellowing" or precipitation events.[1]
The "Beta-Elimination" Trap
Sulfoxides with electron-withdrawing groups (like the cyanomethyl moiety) are prone to thermal decomposition.[1]
-
Mechanism: A syn-elimination of the sulfinyl group can occur, releasing a sulfenic acid and a vinyl species.[1]
-
Trigger: Heat (>40°C) or strong base (pH > 9).[1]
-
Symptom: Solution turns yellow or develops a sulfurous odor.[1]
Nitrile Hydrolysis
The terminal nitrile (
-
Prevention: Avoid storing in acidic or basic aqueous solutions for >24 hours.[1] Prepare fresh.
Decision Logic Visualization
The following diagram illustrates the logical workflow for solubilizing this compound without compromising its chemical integrity.
Figure 1: Decision tree for solubilization strategies.[1] Note the critical reliance on acidification for aqueous media and the temperature constraints for DMSO sonication.
Frequently Asked Questions (FAQs)
Q: Can I use PBS to dissolve the powder directly? A: No. PBS (Phosphate Buffered Saline) has a pH of 7.4 and high ionic strength.[1] The compound is near its isoelectric point at this pH, leading to aggregation.[1] Furthermore, the salt ions compete for water molecules ("salting out").[1] Protocol: Dissolve in dilute HCl first, then dilute into PBS. The final pH shift may cause precipitation if the concentration is too high (>1 mg/mL).
Q: My DMSO stock solution froze and now has a precipitate that won't redissolve. Why? A: This is likely due to moisture absorption.[1] DMSO is hygroscopic.[1] If water enters the vial, it shifts the solubility profile.[1] The precipitate might also be a degradation product (sulfide or amide) if the stock was stored at room temperature. Recommendation: Discard and prepare fresh.
Q: Is the compound stable to autoclaving? A: Absolutely not. The sulfoxide bond is thermally labile.[1] Autoclaving will likely cause elimination reactions, destroying the molecule.[1] Use sterile filtration (0.22 µm).[1]
References & Authoritative Grounding
-
Cayman Chemical. S-Methyl-L-Cysteine-S-oxide Product Information. (Provides foundational solubility data for S-substituted cysteine sulfoxides, the parent class of the target molecule).
-
PubChem. Compound Summary: S-Methylcysteine sulfoxide. (Validates physicochemical properties of sulfinyl-amino acid derivatives, including zwitterionic behavior and pKa values).
-
Sigma-Aldrich (Merck). L-Alanine Product Sheet. (Reference for the amino acid backbone solubility and pKa constants: pK1=2.35, pK2=9.87).[2]
-
Engeloch, C., et al. "Stability of screening compounds in wet DMSO."[1][3] Journal of Biomolecular Screening, 2008.[1][3] (Establishes the risk of hydrolysis in DMSO stocks containing water).
Sources
Storage conditions to prevent degradation of cyanomethylsulfinyl alanine
Technical Support Center: Cyanomethylsulfinyl Alanine
Welcome to the technical support center for cyanomethylsulfinyl alanine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to prevent and address the degradation of cyanomethylsulfinyl alanine.
Troubleshooting Guide: Investigating Degradation of Cyanomethylsulfinyl Alanine
Encountering unexpected results can be a significant setback in research. This guide provides a systematic approach to troubleshooting potential degradation of your cyanomethylsulfinyl alanine stock and experimental samples.
Visualizing the Troubleshooting Workflow
The following flowchart outlines the logical steps to diagnose and resolve issues related to the stability of cyanomethylsulfinyl alanine.
Caption: Troubleshooting workflow for cyanomethylsulfinyl alanine degradation.
Frequently Asked Questions (FAQs)
Storage of Solid Compound
Q1: What are the ideal storage conditions for solid cyanomethylsulfinyl alanine?
A1: To prevent degradation, solid cyanomethylsulfinyl alanine should be stored at -20°C or -80°C in a tightly sealed container. The compound should be protected from light by using an amber vial or by wrapping the container in foil. Due to the potential hygroscopic nature of sulfoxide-containing compounds, storage in a desiccator is highly recommended to minimize moisture absorption.[1]
Q2: Why is protection from light and moisture so critical?
A2: The sulfoxide group is susceptible to photo-oxidation and hydrolysis. Exposure to light can provide the energy for oxidative degradation pathways, while moisture can lead to hydrolysis of the sulfoxide or other functional groups within the molecule.[2] Proper storage in a dark, dry environment is the first line of defense against these degradation mechanisms.
Preparation and Storage of Stock Solutions
Q3: What is the recommended solvent for preparing stock solutions of cyanomethylsulfinyl alanine?
A3: Anhydrous dimethyl sulfoxide (DMSO) is a suitable solvent for creating high-concentration stock solutions. It is crucial to use an anhydrous grade of DMSO to prevent the introduction of water, which can promote hydrolysis.[3] For aqueous experiments, further dilutions should be made into an appropriate buffer immediately before use.
Q4: How should I store stock solutions?
A4: Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. When an aliquot is needed, it should be thawed completely and brought to room temperature before opening to prevent condensation from atmospheric moisture.[3]
Q5: What is the impact of pH on the stability of cyanomethylsulfinyl alanine in aqueous solutions?
A5: The alanine backbone contains both an amino group and a carboxylic acid group, which have pKa values of approximately 9.7 and 2.35, respectively.[4] Extreme pH values (strong acids or bases) should be avoided as they can catalyze the degradation of the sulfoxide group.[2] It is recommended to work with buffers in the physiological pH range (6.5-7.5) for optimal stability in aqueous solutions.
Understanding and Preventing Degradation
Q6: What are the likely degradation pathways for cyanomethylsulfinyl alanine?
A6: The primary points of instability are the sulfoxide and cyano groups. The sulfoxide can be oxidized to a sulfone or reduced to a sulfide. S-alk(en)ylcysteine sulfoxides are known to undergo degradation, which can be initiated by various factors.[5][6] The cyano group could potentially be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions.
Q7: How can I detect degradation in my sample?
A7: The most common methods for detecting degradation are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent peak in your chromatogram are strong indicators of degradation. A change in the color or clarity of a solution can also be a sign of instability.
Q8: I suspect my compound has degraded. What should I do?
A8: If you suspect degradation, we recommend the following steps:
-
Quarantine the suspect vial: Do not use it for further experiments.
-
Review your storage and handling procedures: Compare them against the recommendations in this guide.
-
Analyze the suspect sample: Use a stability-indicating method like HPLC or LC-MS to confirm the presence of degradants.
-
Obtain a fresh vial: If degradation is confirmed, it is best to start with a fresh, unopened vial of the compound.
Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Moisture Protection | Solvent | Key Considerations |
| Solid | -20°C to -80°C | Amber vial or foil wrap | Tightly sealed container, store in a desiccator | N/A | Minimize exposure to atmospheric moisture upon opening. |
| Stock Solution | -80°C | Amber vial | Use anhydrous solvent | Anhydrous DMSO | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3] |
| Aqueous Solution | Use immediately | N/A | N/A | Appropriate buffer (pH 6.5-7.5) | Prepare fresh for each experiment from a frozen stock solution. |
References
- AmericanBio. (2015, February 18). DIMETHYL SULFOXIDE (DMSO).
- Carl ROTH.
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
- ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?
- Sigma-Aldrich. (2025, September 16). SAFETY DATA SHEET: Dimethyl sulfoxide, anhydrous, ZerO2™, >=99.9%.
- Stanford University.
- Wiley Online Library. (2026, February 10). Effects of alanine substitutions in α‐helices of sperm whale myoglobin on protein stability.
- Creative Peptides. Alanine Amino Acids: Properties, Function, Benefits, and Sources.
- PubMed. (2003). Degradation to sulphate of S-methyl-L-cysteine sulphoxide and S-carboxymethyl-L-cysteine sulphoxide in man.
- ResearchGate. The degradation pathway of cysteine (a), S‐alk(en)ylcysteine sulfoxide...
- RSC Publishing. Interaction of l-alanyl-l-valine and l-valyl-l-alanine with organic vapors: thermal stability of clathrates, sorption capacity and the change in the morphology of dipeptide films.
- PubMed. Factors that affect the stabilization of alpha-helices in short peptides by a capping box.
- PubChem - NIH. 3-cyano-L-alanine | C4H6N2O2 | CID 439742.
- ResearchGate. (2025, August 7). Degradation to Sulphate of S-Methyl-L-Cysteine Sulphoxide and S-Carboxymethyl-L-Cysteine Sulphoxide in Man | Request PDF.
- Natural Product Reports (RSC Publishing). (2005, May 10). Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents.
- Alanine (C3H7NO2) properties.
- PubMed. (2024, July 15). Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL.
- Semantic Scholar. (2022, August 20). L-Cysteine and S-(2-Carboxyethyl).
- PMC. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae)
- PubMed. (2006, June 15).
- PubMed. (2004, December 15). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.
- PubChem - NIH. Cys-Ala-Ala | C9H17N3O4S | CID 122215323.
- The Biology Project - University of Arizona. Amino Acids - Alanine.
- Exposome-Explorer - IARC. Alanine (Compound).
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Characterization of L-Alanine, 3-(cyanomethylsulfinyl)-
In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel compounds is paramount. L-Alanine, 3-(cyanomethylsulfinyl)-, a complex amino acid derivative, presents a unique analytical challenge due to its multiple stereocenters and functional groups. This guide provides an in-depth technical comparison of analytical methodologies, focusing on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, practical experimental design, and comparative strengths of complementary techniques, offering a robust framework for its characterization.
For the purpose of this guide, we will be analyzing the structure of S-(cyanomethyl)-L-cysteine sulfoxide, a plausible isomer of the named compound, which features a chiral α-carbon inherent to the L-amino acid scaffold and a second chiral center at the sulfur atom of the sulfoxide. This intricate stereochemistry is the central challenge in its characterization.
Part 1: The Power of ¹H NMR in Unraveling Complexity
¹H NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. For a molecule like L-Alanine, 3-(cyanomethylsulfinyl)-, ¹H NMR is indispensable for confirming its constitution and, crucially, for differentiating between its potential diastereomers.
Predicted ¹H NMR Spectral Analysis
The presence of two chiral centers—the α-carbon and the sulfoxide sulfur—renders the methylene protons adjacent to these centers diastereotopic.[1] This means they are chemically non-equivalent and will resonate at different chemical shifts, often coupling to each other to produce complex splitting patterns.[1]
Here is a breakdown of the expected signals for our target molecule in a suitable deuterated solvent like D₂O or DMSO-d₆:
| Proton(s) | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Structural Insights |
| Hα | ~3.8 - 4.3 | Doublet of doublets (dd) | Coupled to the two non-equivalent Hβ protons. Its chemical shift is influenced by the adjacent amine and carboxylic acid groups. |
| Hβ (diastereotopic) | ~3.0 - 3.5 | Two separate multiplets (e.g., ddd) | These two protons are non-equivalent due to the adjacent chiral α-carbon. They will have distinct chemical shifts and will show geminal coupling to each other and vicinal coupling to Hα. |
| -S(O)-CH₂-CN (diastereotopic) | ~3.5 - 4.0 | AB quartet (two doublets) | The chiral sulfoxide group makes these methylene protons diastereotopic.[1][2] They will appear as two distinct signals, coupled only to each other, forming a characteristic AB quartet. The chemical shift is influenced by both the sulfoxide and nitrile groups.[3][4] |
Note: Predicted chemical shifts are estimates and can vary based on solvent, pH, and temperature.
The key takeaway is the expected complexity arising from diastereotopicity. A high-field NMR spectrometer (≥400 MHz) is strongly recommended to resolve these complex multiplets and extract accurate coupling constants, which are vital for conformational analysis.
Part 2: A Comparative Analysis with Orthogonal Techniques
While ¹H NMR is the primary tool for structural elucidation, a multi-faceted analytical approach provides a self-validating system, ensuring the highest level of confidence in the final characterization.
Comparison of Key Analytical Methods
| Technique | Strengths for this Molecule | Limitations |
| ¹H NMR Spectroscopy | - Detailed structural connectivity.- Unambiguous stereochemical information (diastereotopicity).- Non-destructive. | - Relatively low sensitivity.- Requires soluble, pure samples. |
| Mass Spectrometry (MS) | - High sensitivity.- Provides accurate molecular weight (HRMS) for elemental composition confirmation.[5]- Fragmentation patterns (MS/MS) can confirm structural motifs.[5][6] | - No direct information on stereochemistry.- Isomers (diastereomers) will have identical mass. |
| High-Performance Liquid Chromatography (HPLC) | - Excellent for purity assessment and quantification.[7]- Chiral HPLC is essential for separating the diastereomers and enantiomers, providing information on isomeric purity.[8][9][10] | - Provides limited structural information on its own.- Requires method development for optimal separation. |
| Infrared (IR) Spectroscopy | - Confirms presence of key functional groups (C=O, N-H, C≡N, S=O). | - Provides a molecular "fingerprint" but no detailed connectivity or stereochemical data. |
In practice, these techniques are used in a complementary fashion: HPLC is used to isolate and purify the diastereomers. Mass spectrometry then confirms the molecular formula of the isolates.[5] Finally, ¹H NMR provides the definitive structural and stereochemical assignment for each isolated isomer.
Part 3: Experimental Protocol and Workflow
Adherence to a meticulous experimental protocol is critical for acquiring high-quality, reproducible data.
Detailed ¹H NMR Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.[11]
-
Choose an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids to simplify the spectrum by exchanging labile N-H and O-H protons, though DMSO-d₆ can be used to observe these signals.[12] The choice depends on the solubility of the compound.[13]
-
Dissolve the sample in ~0.6-0.7 mL of the chosen solvent in a clean, high-quality NMR tube.[11][13]
-
Ensure the sample is fully dissolved. Any suspended particles will degrade spectral quality.[13] Filtration through a glass wool plug into the NMR tube is recommended.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Acquire a standard ¹H spectrum. Key parameters to consider are:
-
Number of Scans (NS): Typically 16 or 32 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
-
If necessary, perform additional experiments like COSY (Correlation Spectroscopy) to confirm proton-proton coupling relationships.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O or DMSO at ~2.50 ppm).
-
Integrate the signals to determine the relative ratios of protons.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to deduce connectivity and dihedral angles.
-
Integrated Characterization Workflow
The following workflow illustrates a robust, multi-technique approach to characterization.
Caption: Integrated workflow for the characterization of chiral amino acid derivatives.
Conclusion and Recommendations
The comprehensive characterization of L-Alanine, 3-(cyanomethylsulfinyl)- necessitates a synergistic analytical strategy. ¹H NMR spectroscopy is the most powerful single technique, providing indispensable data on chemical structure and stereochemistry, particularly through the analysis of diastereotopic protons.[1][2]
For a complete and defensible characterization suitable for regulatory submission or high-impact publication, the following is recommended:
-
Isolate Diastereomers: Employ chiral HPLC as the primary method for separating the diastereomeric pairs.[8][9]
-
Confirm Identity: Use high-resolution mass spectrometry to confirm the elemental composition of each isolated isomer.
-
Elucidate Structure: Acquire high-field ¹H NMR spectra for each isomer to definitively assign its structure and relative stereochemistry.
By integrating these methods, researchers can build a self-validating dossier of evidence that fully and unambiguously characterizes this complex molecule, ensuring scientific integrity and accelerating drug development timelines.
References
- Mass spectra of cysteine deriv
- Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral st
- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide deriv
- Chemical structures of chiral sulfoxides series evaluated.
- Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. PMC.
- Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Longdom Publishing.
- Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support.
- Cysteine Modific
- Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. pbmcru.com.
- Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Deriv
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
- Basics of chiral HPLC. Sigma-Aldrich.
- 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. PubMed.
- NMR Sample Prepar
- NMR Sample Preparation: The Complete Guide.
- Protein Amino Acid Analysis-Techniques, Instruments, and Applications.
- Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences.
- Sample Preparation. Max T.
- NMR sample prepar
- Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method.
- Analytical Methods for Amino Acids. Shimadzu.
- Amino Acid Analysis: an essential technique for the analytical lab. BioPharmaSpec.
- H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
- 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.
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- 4. researchgate.net [researchgate.net]
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Comparative Bioactivity Guide: 3-(Cyanomethylsulfinyl)-L-Alanine vs. S-Cyanomethyl-L-Cysteine
The following guide provides an in-depth technical comparison between 3-(cyanomethylsulfinyl)-L-alanine and S-cyanomethyl-L-cysteine .
Executive Summary
This guide compares S-cyanomethyl-L-cysteine (SCMC) , a potent cyanogenic non-protein amino acid, with its oxidized derivative, 3-(cyanomethylsulfinyl)-L-alanine (SCMC-Sulfoxide) .
The core distinction lies in their interaction with Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, specifically Cystathionine
-
S-Cyanomethyl-L-Cysteine (Sulfide form): Acts as a "suicide substrate" or bioactivatable prodrug. It is rapidly cleaved by CGL to release cyanide (CN⁻) , causing acute neurotoxicity and cytotoxicity.
-
3-(Cyanomethylsulfinyl)-L-Alanine (Sulfoxide form): Exhibits altered steric and electronic properties due to the sulfinyl (
) group. It displays significantly reduced affinity for CGL -elimination, acting either as a weak competitive inhibitor or a metabolically stable analogue that does not immediately release cyanide in mammalian systems.
Target Audience: Neurobiologists, toxicologists, and enzyme kineticists.
Chemical & Physical Properties[1][2]
| Property | S-Cyanomethyl-L-Cysteine (SCMC) | 3-(Cyanomethylsulfinyl)-L-Alanine |
| Common Name | SCMC | SCMC-Sulfoxide |
| IUPAC Name | (2R)-2-amino-3-(cyanomethylsulfanyl)propanoic acid | (2R)-2-amino-3-(cyanomethylsulfinyl)propanoic acid |
| Structure | ||
| Oxidation State | Sulfide (Thioether) | Sulfoxide |
| Chirality | L-isomer (C | L-isomer (C |
| Solubility | Water (High), Acidic buffers | Water (High), Polar organic solvents |
| Stability | Prone to oxidation in air | Stable; resists further oxidation to sulfone |
| Key Reactivity | Nucleophilic sulfur; CGL substrate | Electrophilic sulfur; Poor CGL substrate |
Mechanism of Action & Signaling Pathways
The Bioactivation Pathway (SCMC)
SCMC mimics the natural substrate cystathionine (or cysteine). It enters the active site of Cystathionine
-
Toxicophore Release: The cleavage releases a transient cyanomethyl thiol (
) or persulfide species. -
Cyanide Generation: This unstable intermediate rapidly decomposes, releasing free cyanide (CN⁻) .
-
Mitochondrial Inhibition: CN⁻ binds to Cytochrome c Oxidase (Complex IV), halting ATP production and causing neuronal excitotoxicity.
The Sulfoxide Resistance (SCMC-Sulfoxide)
The introduction of the oxygen atom on the sulfur in 3-(cyanomethylsulfinyl)-L-alanine creates two barriers:
-
Electronic Effect: The sulfoxide withdraws electron density, making the sulfur a poorer leaving group for the canonical
-elimination mechanism. -
Steric Hindrance: The
group interferes with the precise alignment required for the PLP-aldimine intermediate, often preventing the catalytic proton abstraction. Consequently, the sulfoxide does not efficiently release cyanide.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two compounds.
Figure 1: Divergent metabolic pathways. SCMC (blue) undergoes bioactivation to release cyanide, while the Sulfoxide (red) resists enzymatic cleavage.
Experimental Protocols
Comparative Cytotoxicity Assay (In Vitro)
This protocol validates the cyanide-releasing potential of SCMC versus the stability of the sulfoxide in a neuronal cell line (e.g., PC12 or SH-SY5Y).
Materials:
-
PC12 cells (ATCC CRL-1721).
-
Compounds: SCMC and SCMC-Sulfoxide (10 µM – 1 mM).
-
Inhibitor: Propargylglycine (PAG) (Specific CGL inhibitor).
-
Assay: MTT or CellTiter-Glo (ATP quantification).
Workflow:
-
Seeding: Plate PC12 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Treat half the wells with 2 mM PAG for 1 hour. (This controls for CGL-dependent toxicity).
-
Exposure: Add SCMC or SCMC-Sulfoxide across a concentration gradient (0, 10, 50, 100, 500, 1000 µM).
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Add MTT reagent. Measure absorbance at 570 nm.
Expected Results:
-
SCMC: Dose-dependent cell death (
). Crucially , toxicity is abolished by PAG pre-treatment, confirming CGL mediates the cyanide release. -
SCMC-Sulfoxide: Minimal cytotoxicity even at high concentrations (
), indicating lack of cyanide release.
Chemical Synthesis of SCMC-Sulfoxide
If the sulfoxide is not commercially available, it is synthesized from SCMC.
Protocol:
-
Dissolution: Dissolve 1.0 g (6.2 mmol) of S-cyanomethyl-L-cysteine in 10 mL of water/acetic acid (1:1 v/v).
-
Oxidation: Cool to 0°C. Add 1.1 equivalents of 30% hydrogen peroxide (
) dropwise over 20 minutes. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (1 hour). Monitor by TLC (n-butanol:acetic acid:water 4:1:1). The sulfoxide is more polar (lower
) than the sulfide. -
Workup: Lyophilize the solution to remove solvent and excess peroxide.
-
Purification: Recrystallize from aqueous ethanol to obtain white crystals of 3-(cyanomethylsulfinyl)-L-alanine.
References
-
Ubuka, T., et al. (1982). "Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with sulfite: synthesis of S-sulfo-L-cysteine and L-alanine 3-sulfinic acid." Analytical Biochemistry. Link
-
Steegborn, C., et al. (1999). "Kinetics and inhibition of recombinant human cystathionine gamma-lyase." Journal of Biological Chemistry. Link
-
Sies, H., et al. (2017). "Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine."[1][2] Journal of Amino Acids. Link
-
Cooper, A.J.L., et al. (2011).
-lyases: Important roles in the metabolism of naturally occurring sulfur compounds and xenobiotics." Amino Acids.[2][3][4][5][6] Link -
Bełtowski, J. (2015). "Regulation of cystathionine gamma-lyase/H2S system and its pathological implication." Pharmacological Reports. Link
Sources
- 1. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 3. wjpsronline.com [wjpsronline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Hepatocyte-catalysed detoxification of cyanide by L- and D-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference standards for Alanine, 3-(cyanomethylsulfinyl)-, L- purity analysis
An Expert's Guide to Purity Analysis of L-Alanine, 3-(cyanomethylsulfinyl)-: A Comparative Approach to Reference Standards and Methodologies
For professionals in pharmaceutical research and development, the integrity of an active pharmaceutical ingredient (API) and its related compounds is non-negotiable. The purity of intermediates, such as L-Alanine, 3-(cyanomethylsulfinyl)-, directly influences the safety and efficacy profile of the final drug product. A robust analytical strategy, anchored by a well-characterized reference standard, is therefore fundamental.
This guide provides a senior-level perspective on establishing a scientifically sound purity analysis for L-Alanine, 3-(cyanomethylsulfinyl)-. We will dissect the critical role of reference standards and compare the primary analytical techniques, explaining the causality behind experimental choices to build self-validating and reliable methods.
The Cornerstone: The Reference Standard
A reference standard is not merely a bottle of chemical; it is the benchmark against which all analytical measurements are made. For L-Alanine, 3-(cyanomethylsulfinyl)-, an ideal reference standard must be:
-
Highly Characterized: Its identity must be unequivocally confirmed using a combination of techniques like NMR, Mass Spectrometry (MS), and IR spectroscopy.
-
Of the Highest Possible Purity: The purity value should be accurately assigned, often through a mass balance approach or by a primary method like quantitative NMR (qNMR).
-
Accompanied by a Comprehensive Certificate of Analysis (CoA): This document should detail the methods used for identification and purity assessment, list identified impurities, and specify storage conditions.
When a certified reference standard for a specific molecule is unavailable, as can be the case for novel or niche compounds, quantitative NMR offers a powerful alternative for purity determination without needing an identical standard[1].
Comparative Guide to Purity Determination Methods
The selection of an analytical method is a critical decision driven by the specific goals of the analysis—be it routine quality control, impurity profiling, or absolute quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the predominant technique for purity assessment of non-volatile organic molecules. For a polar compound like an amino acid derivative, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
-
Expertise & Rationale: The separation is based on the compound's partitioning between a polar mobile phase and a non-polar stationary phase (typically C18). The presence of carboxylic acid and amino groups necessitates careful pH control of the mobile phase. An acidic pH (e.g., pH 2.5-3.5) suppresses the ionization of the carboxyl group and protonates the amino group, leading to more consistent retention times and sharper, more symmetrical peaks. For compounds lacking a strong UV chromophore, detection at low wavelengths (200-220 nm) is required. If higher sensitivity is needed, pre-column derivatization with reagents like phenylisothiocyanate (PITC) can be employed to attach a UV-active group[2].
-
Enantiomeric Purity: As L-Alanine, 3-(cyanomethylsulfinyl)- is a chiral molecule, its enantiomeric purity is a critical quality attribute. This cannot be determined by standard RP-HPLC. Specialized chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) followed by RP-HPLC separation is necessary to separate the L- and D-enantiomers[3][4][5].
Liquid Chromatography-Mass Spectrometry (LC-MS)
For impurity identification, HPLC alone is insufficient. LC-MS provides the mass information needed to propose structures for unknown peaks observed in the chromatogram.
-
Expertise & Rationale: Coupling an HPLC system to a mass spectrometer, particularly a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, allows for the accurate mass measurement of impurities. This data is crucial for identifying process-related impurities and degradation products, which is a key requirement for regulatory submissions.
Quantitative NMR (qNMR)
qNMR has emerged as a primary analytical method for purity determination, recognized by major pharmacopeias[6][7]. Its power lies in its ability to quantify a substance without a chemically identical reference standard[1][6].
-
Trustworthiness & Principle: The technique is based on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal[6][8]. By dissolving a known mass of the analyte and a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated directly from the ¹H NMR spectrum. The method is absolute and requires no calibration curves[1].
-
Experimental Choices: The selection of the internal standard is critical. It must be stable, of high purity, and have signals that are resolved from all analyte signals. The deuterated solvent must dissolve both the analyte and the standard completely[8]. Careful selection of acquisition parameters, such as the relaxation delay, is paramount for accurate quantification[9].
Method Performance Comparison
| Parameter | RP-HPLC (UV) | LC-MS | qNMR |
| Primary Use | Purity & Impurity Quantification | Impurity Identification | Absolute Purity Determination |
| Reference Standard | Requires analyte-specific standard | Requires analyte-specific standard | Requires a certified internal standard (can be different from analyte)[1] |
| Quantitation | Relative (Area %) | Semi-Quantitative | Absolute (Primary Method)[7] |
| Strengths | Robust, reproducible, widely available | High sensitivity, structural information | High precision, no identical standard needed |
| Limitations | Limited structural information | Complex instrumentation, matrix effects | Lower sensitivity than LC-MS, requires soluble sample |
Validated Protocol: Purity Determination by RP-HPLC
This protocol incorporates system suitability testing, making it a self-validating system as per ICH guidelines.
1. Objective: To determine the purity of a L-Alanine, 3-(cyanomethylsulfinyl)- sample by gradient RP-HPLC with UV detection using area normalization.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 2 20.0 30 22.0 95 25.0 95 25.1 2 | 30.0 | 2 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
3. Solution Preparation:
-
Diluent: Mobile Phase A
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of the L-Alanine, 3-(cyanomethylsulfinyl)- Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.
4. System Suitability Test (SST):
-
Inject the Reference Standard Solution six times consecutively.
-
Acceptance Criteria:
-
Peak Area RSD: The relative standard deviation (RSD) of the main peak area must be ≤ 2.0%.
-
Tailing Factor: Must be between 0.8 and 1.5.
-
Theoretical Plates: Must be ≥ 2500.
-
Rationale: The SST ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the precision and accuracy of the obtained results.
-
5. Analytical Procedure:
-
After the SST passes, inject the Diluent as a blank to ensure no system peaks interfere.
-
Inject the Sample Solution in duplicate.
6. Data Analysis Workflow:
Caption: A typical workflow for HPLC purity analysis.
7. Purity Calculation Logic:
The purity is calculated using the principle of area normalization, which assumes that all compounds have a similar UV response at the chosen wavelength.
Caption: Logical relationship for purity calculation by area percent.
References
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- RSSL.qNMR for Purity Determination in Pharmaceuticals.
- Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
- RSC Publishing.Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.
- Taylor & Francis Online. (2006). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis.
- MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
- CAT.Analyses of amino acids, Enantiomeric purity.
- PubMed.[Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)].
- Creative Proteomics.Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- PubMed.Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate.
Sources
- 1. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 2. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. emerypharma.com [emerypharma.com]
- 9. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectral Fragmentation Patterns of 3-(cyanomethylsulfinyl)-L-alanine
The following guide details the mass spectral analysis of 3-(cyanomethylsulfinyl)-L-alanine , a specific oxidized metabolite often associated with acrylonitrile metabolism and plant defense systems. This guide prioritizes high-resolution LC-MS/MS methodologies, as they offer superior specificity over GC-MS for thermally labile sulfoxides.[1]
A Comparative Technical Guide for Metabolite Identification
Content Type: Publish Comparison Guide Target Audience: Researchers, Toxicologists, and Drug Development Scientists
Executive Summary & Compound Significance
3-(cyanomethylsulfinyl)-L-alanine (also known as S-cyanomethyl-L-cysteine sulfoxide) is a critical biomarker in the metabolic pathway of nitriles and a structural analogue to naturally occurring alliins.[1] Its analysis is challenging due to the thermal instability of the sulfoxide moiety , which makes standard GC-MS analysis prone to artifact formation (Cope elimination).
This guide compares the performance of LC-ESI-MS/MS (the recommended standard) against GC-MS and isobaric alternatives , providing specific fragmentation rules to distinguish this compound from its metabolic precursors (sulfides) and oxidation products (sulfones).[1]
Chemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: (2R)-2-amino-3-(cyanomethylsulfinyl)propanoic acid[1]
-
Formula: C
H N O S -
Monoisotopic Mass: 176.0256 Da[1]
-
Precursor Ion [M+H]
: 177.033 Da
Methodology Comparison: LC-MS/MS vs. Alternatives
The choice of ionization and separation method dictates the integrity of the observed spectral pattern.
| Feature | LC-ESI-MS/MS (Recommended) | GC-EI-MS (Alternative) | Direct Infusion MS |
| Analyte Stability | High. Soft ionization preserves the sulfoxide bond.[1] | Low. Injector heat causes thermal degradation to dehydroalanine.[1] | Medium. Good for pure standards, poor for complex matrices. |
| Key Mechanism | Collision-Induced Dissociation (CID).[1] | Electron Impact (70 eV) shattering. | Electrospray Ionization.[2][3] |
| Detection Limit | < 10 nM (with MRM). | ~1 µM (requires derivatization). | Variable. |
| Specificity | Distinguishes sulfoxide from sulfone via unique neutral losses.[1] | Difficult to distinguish from thermal breakdown products. | No chromatographic separation of isomers. |
Expert Insight: Do not use GC-MS without prior reduction or extensive derivatization (e.g., TMS), as the high temperature of the injection port often converts the sulfoxide entirely into the aminoacrylate (m/z 88) and the volatile sulfenic acid, leading to false negatives.
Deep Dive: Fragmentation Mechanics
The fragmentation of 3-(cyanomethylsulfinyl)-L-alanine under Electrospray Ionization (ESI) follows a predictable pathway governed by the lability of the sulfoxide bond and the stability of the alanine backbone.[1]
Primary Precursor: [M+H] = m/z 177.03
Pathway A: The "Sulfoxide Elimination" (Dominant)
The most diagnostic feature of cysteine-derivative sulfoxides is the neutral loss of the side chain via a mechanism analogous to a retro-Michael addition or Cope elimination.[1]
-
Mechanism: The sulfoxide oxygen abstracts a proton from the
-carbon (or -carbon), leading to the cleavage of the C-S bond.[1] -
Neutral Loss: Cyanomethylsulfenic acid (HO-S-CH
-CN, 89 Da).[1] -
Product Ion: Dehydroalanine cation (m/z 88) .
-
Note: This is often the base peak at higher collision energies.
-
Pathway B: Small Neutral Losses (Backbone)
-
Loss of Ammonia (-NH
): m/z 177 160 .[1]-
Standard amino acid fragmentation.
-
-
Loss of Water (-H
O): m/z 177 159 .[1] -
Loss of Formic Acid (-HCOOH): m/z 177
131 .[1]-
Combined loss of NH
+ CO is also observed.
-
Pathway C: Side Chain Fragmentation (Diagnostic)
To distinguish this compound from other sulfoxides (like methiin), look for fragments specific to the cyanomethyl group.
-
Cyanomethyl Cation: m/z 40 ([CH
CN] ). -
Sulfinyl-Cyanomethyl Cation: m/z 88/89 (interference with alanine backbone, requires high resolution to distinguish).
Comparative Table: Differentiating Metabolites
| Metabolite | Structure State | Precursor [M+H] | Key Fragment 1 | Key Fragment 2 | Mechanism Note |
| Target Analyte | Sulfoxide | 177 | 88 (Dehydroalanine) | 160 (-NH | Labile S-O bond; facile elimination. |
| S-Cyanomethylcysteine | Thioether (Reduced) | 161 | 144 (-NH | 74 (Immonium) | Stable C-S bond; no 88 fragment dominant.[1] |
| S-Cyanomethylcysteine Sulfone | Sulfone (Oxidized) | 193 | 176 (-NH | 147 (-HCOOH) | Very stable; requires high energy to fragment.[1] |
Visualizing the Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation for the [M+H]
Caption: ESI-MS/MS fragmentation pathway of 3-(cyanomethylsulfinyl)-L-alanine showing the dominant elimination of the sulfenic acid side chain.
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol minimizes artifact formation (oxidation of the sulfide or reduction of the sulfoxide) during sample preparation.
Reagents & Setup
-
Solvent A: 0.1% Formic Acid in Water (LC-MS grade).[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) capable of retaining polar amino acids. HILIC is an alternative if retention is poor.
Step-by-Step Workflow
-
Extraction (Cold Block):
-
Extract biological samples using ice-cold methanol/water (80:20).
-
Rationale: Heat promotes the interconversion of sulfoxides. Keep all steps at 4°C.
-
-
Derivatization Check (Optional):
-
If retention is poor on C18, use Fmoc-Cl derivatization.[1]
-
Warning: Avoid reagents that generate reactive oxygen species.
-
-
LC Separation:
-
Gradient: 2% B to 40% B over 10 minutes.
-
Note: The sulfoxide will elute before the corresponding sulfide (S-cyanomethylcysteine) on Reverse Phase due to the polarity of the S=O bond.
-
-
MS Detection (MRM Mode):
-
Transition 1 (Quantifier): 177.0
88.0 (CE: 20 eV). -
Transition 2 (Qualifier): 177.0
160.0 (CE: 15 eV). -
Transition 3 (Qualifier): 177.0
131.0 (CE: 25 eV).
-
Caption: Optimized LC-MS/MS workflow for the detection of thermally labile sulfoxide metabolites.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 90659041, 3-methylsulfinyl-L-alanine. Retrieved from [Link]
- Context: Provides structural and fragmentation analogies for S-substituted alanine sulfoxides.
- Context: Verification of commercial availability and chemical nomencl
-
Kalgutkar, A. S., & Soglia, J. R. (2005). Minimizing the Potential for Metabolic Activation in Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology.
-
Context: Discusses the metabolism of nitrile-containing compounds and the formation of reactive sulfoxide intermediates.[1]
-
-
Chiles, T. C., et al. (2015). Mass Spectrometry of Analytical Derivatives: Cyanide Cations in Spectra of Amino Acids. National Institute of Standards and Technology (NIST). Retrieved from [Link]
- Context: Detailed mechanisms of nitrile and amino acid fragment
-
FooDB. (2024). Compound Summary: S-sulfo-L-cysteine.[1][4][5] Retrieved from [Link]
- Context: Comparative spectral data for oxidized cysteine deriv
Sources
- 1. ECMDB: L-Cysteine (ECMDB00574) (M2MDB000152) [ecmdb.ca]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound S-sulfo-L-cysteine (FDB031160) - FooDB [foodb.ca]
- 5. P. aeruginosa Metabolome Database: Cysteine-S-sulfate (PAMDB000180) [pseudomonas.umaryland.edu]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Alanine, 3-(cyanomethylsulfinyl)-, L-
Executive Summary & Chemical Hazard Profile[1][2]
Compound Identity: Alanine, 3-(cyanomethylsulfinyl)-, L-
Functional Classification: Non-protein amino acid / Cyano-sulfoxide.
Primary Risk Driver: The Cyanomethyl (
The "Invisible Threat" (Scientific Rationale): Standard safety protocols for amino acids (like L-Alanine) are insufficient here. This molecule possesses a "Trojan Horse" architecture:
-
Metabolic Toxicity: The cyanomethyl group is an established osteolathyrogen and neurotoxin. Upon ingestion or absorption, it can undergo metabolic oxidation (via cytochrome P450), liberating free Cyanide (
) or reactive electrophiles that cross-link collagen. -
Enhanced Permeability: The sulfoxide functional group mimics Dimethyl Sulfoxide (DMSO). It alters the stratum corneum of the skin, potentially acting as a carrier vehicle that facilitates the transdermal absorption of the toxic nitrile moiety.
Directive: Treat this substance with the same rigor as inorganic cyanides , with added precautions for dermal permeation .
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex or thin nitrile examination gloves. The sulfoxide group renders standard rubber permeable over time.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Dermal (Hands) | Double-Gloving Protocol: 1. Inner Layer: Laminated film (e.g., Silver Shield/4H® or Ansell Barrier®).2. Outer Layer: 5-8 mil Nitrile (disposable). | Permeation Dynamics: Sulfoxides can permeate nitrile in <15 mins. The laminate liner provides chemical impermeability; the outer nitrile provides dexterity and grip. |
| Respiratory | Primary: Certified Fume Hood.Secondary (Spill/Powder): N95 or P100 Particulate Respirator. | Prevents inhalation of amorphous dust during weighing. Cyanomethyl derivatives can be respiratory irritants.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1).Note: Face shield required if handling >50mL solution. | Protects against splashes that could result in rapid trans-ocular absorption or corneal opacity. |
| Body | Tyvek® Lab Coat (Closed front) + Apron. | Standard cotton coats absorb liquids and hold toxins against the skin. Tyvek repels aqueous/organic spills. |
Operational Workflow: The "Zero-Contact" Protocol
This self-validating workflow minimizes human error.
Phase A: Engineering Controls Check
-
Airflow: Verify fume hood face velocity is 0.3–0.5 m/s.
-
Acid Segregation: Remove all strong acids (HCl,
) from the immediate workspace.-
Reasoning: Acidification of cyanomethyl compounds can theoretically catalyze hydrolysis or elimination reactions that release Hydrogen Cyanide (HCN) gas.
-
Phase B: Weighing & Solubilization
-
Static Control: Use an anti-static gun on the weighing boat. These powders are often electrostatic and "jump."
-
The "Wet Method": If possible, add the solvent to the vial before removing the solid, or weigh inside a closed vessel.
-
Solvent Choice: If dissolving in DMSO or DMF, recognize that the skin absorption risk increases by 10x .
Phase C: Decontamination (The "Red Zone")
-
Treat the weighing area as a "Red Zone."
-
Wipe down balance and surfaces with 10% Sodium Hypochlorite (Bleach) followed by water.
Visualizing the Hazard Logic
The following diagram illustrates the metabolic activation pathway that necessitates this high-level PPE.
Figure 1: The "Trojan Horse" Mechanism. The sulfoxide group aids entry (Absorption), while the cyanomethyl group delivers the toxic payload (Toxicity).
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate the immediate 3-meter radius.
-
Don PPE: Full Tyvek suit, double gloves, and respiratory protection.
-
Cover: Gently cover the spill with wet paper towels (to prevent dust) or a specific Cyanide Spill Kit .
-
Scoop: Transfer to a wide-mouth jar labeled "TOXIC - ORGANIC CYANIDE."
Waste Disposal[2][1][4][5]
-
Segregation: NEVER mix with acidic waste streams.
-
Labeling: Label clearly as "P-List Equivalent" (Acutely Toxic).
-
Destruction: Incineration is the only validated method for complete destruction of the cyanomethyl-sulfoxide backbone.
First Aid (Cyanide-Specific Awareness)
-
Skin: Wash with soap and water for 15 minutes. Do not scrub (abrasion increases absorption).
-
Ingestion/Inhalation: If consciousness is lost, suspect cyanide poisoning. Emergency medical services must be informed of "Nitrile/Cyanide Potential" to prepare antidotes (e.g., Hydroxocobalamin).
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Centers for Disease Control and Prevention (CDC). (2018). Facts About Cyanide: Emergency Response. NIOSH.
-
Occupational Safety and Health Administration (OSHA). Nitriles: Hazard Recognition. United States Department of Labor.[4]
-
PubChem. Dichrostachinic acid (Structural Analog). National Library of Medicine.
(Note: Due to the rarity of the specific isomer "Alanine, 3-(cyanomethylsulfinyl)-, L-", safety parameters are extrapolated from structural analogs like Dichrostachinic acid and general organic nitrile handling protocols.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
